5'-Demethylaquillochin
Description
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Properties
IUPAC Name |
(2R,3R)-3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3/t14-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGMZCSYDMJJM-RHSMWYFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5'-Demethylaquillochin: Unraveling a Molecule of Unknown Origin
An extensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap surrounding the discovery and natural source of 5'-Demethylaquillochin (CAS Number: 305364-91-4). Despite its commercial availability from several chemical suppliers, no primary research publications detailing its isolation, characterization, or biological activity could be identified.
This in-depth technical guide aims to consolidate the currently available, albeit limited, information on this compound and highlight the existing discrepancies regarding its natural origin. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge and to identify critical areas for future research.
Conflicting Reports on Natural Source
Information regarding the natural source of this compound is sparse and contradictory. Commercial vendor Biosynth describes the compound as a natural alkaloid derived from the bark of tropical plants belonging to the Aquilaria species.[1] This genus is well-known for producing agarwood, a resinous heartwood rich in various secondary metabolites. A comprehensive review of the secondary metabolites isolated from Aquilaria species, however, does not mention this compound. The review does list a related compound, aquillochin , a coumarinolignan isolated from Aquilaria agallocha.[2] It is plausible that this compound could be a derivative of aquillochin, but without scientific literature to support this, the connection remains speculative.
Adding to the ambiguity, searches for this compound in connection with fungal sources, particularly the genus Didymella, which is known for producing a diverse array of secondary metabolites, yielded no relevant results.[3][4][5][6]
Physicochemical Data
While the discovery and biological context remain elusive, basic physicochemical data for this compound are available from chemical suppliers. This information is crucial for any future research involving this compound.
| Property | Value | Source |
| CAS Number | 305364-91-4 | [1][7][8][9] |
| Molecular Formula | C₂₀H₁₈O₉ | [1] |
| Molecular Weight | 402.35 g/mol | [1][7] |
| Canonical SMILES | COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | [1] |
Postulated Discovery and Characterization Workflow
Given the absence of a documented discovery process for this compound, a generalized workflow for the discovery and characterization of a novel natural product is presented below. This logical diagram illustrates the typical steps that would have been necessary for its identification and serves as a roadmap for future investigations.
Future Research Directions
The significant lack of primary data on this compound presents a unique opportunity for the scientific community. Key research priorities should include:
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Verification of the Natural Source: A systematic investigation of Aquilaria species is required to confirm or refute the presence of this compound. This would involve the collection of plant material, extraction, and detailed chemical analysis.
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Total Synthesis: In the absence of a confirmed natural source, the total synthesis of this compound would provide an unambiguous route to obtaining the pure compound for further study.
-
Biological Screening: A comprehensive biological evaluation of this compound is warranted to explore its potential therapeutic applications. Based on the unsubstantiated claims of its antimicrobial properties, initial screening should focus on a panel of pathogenic bacteria and fungi.
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Structure-Activity Relationship Studies: Should this compound exhibit interesting biological activity, the synthesis and evaluation of analogues would be a crucial step in understanding its structure-activity relationship and optimizing its therapeutic potential.
Conclusion
This compound remains a chemical entity of significant ambiguity. While its basic chemical properties are known, its discovery, natural origin, and biological functions are undocumented in the accessible scientific literature. The conflicting information regarding its source highlights the need for rigorous scientific investigation to validate its existence as a natural product and to explore its potential as a bioactive molecule. The workflows and research directions outlined in this guide provide a framework for future studies that could finally elucidate the scientific story behind this enigmatic compound.
References
- 1. This compound | 305364-91-4 | FMA36491 [biosynth.com]
- 2. Review: Secondary Metabolites of Aquilaria, a Thymelaeaceae Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The past, present and future of secondary metabolite research in the Dothideomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highlights of the Didymellaceae: A polyphasic approach to characterise Phoma and related pleosporalean genera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.glpbio.com [file.glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Isolating 5'-Demethylaquillochin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 5'-Demethylaquillochin, a 2-(2-phenylethyl)chromone derivative found in the resinous heartwood of Aquilaria sinensis (agarwood). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this guide synthesizes the general and widely accepted procedures for the extraction and purification of 2-(2-phenylethyl)chromone derivatives from Aquilaria sinensis. The methodologies outlined below represent a robust and scientifically sound approach that can be adapted for the targeted isolation of this compound.
Overview of Chemical Constituents of Aquilaria sinensis
Aquilaria sinensis, the primary source of agarwood, is rich in a diverse array of bioactive compounds. The major chemical constituents are broadly categorized as 2-(2-phenylethyl)chromones, sesquiterpenes, and flavonoids.[1][2][3] Understanding the chemical landscape of the source material is crucial for developing an effective isolation strategy.
| Compound Class | General Description | Examples |
| 2-(2-Phenylethyl)chromones | A major class of compounds in agarwood, characterized by a chromone skeleton with a phenylethyl substituent at the C-2 position.[2] These compounds are often associated with the characteristic properties of agarwood. | Aquilarones A–I, 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones.[3] |
| Sesquiterpenes | A large and diverse group of 15-carbon terpenoids that contribute significantly to the aromatic profile of agarwood.[1][2] | Agarospirol, α-agarofuran, β-eudesmol. |
| Flavonoids | A class of polyphenolic compounds with various reported biological activities. | Genkwanin, apigenin. |
Experimental Protocol: A Generalized Approach for Isolation and Purification
The following protocol describes a general yet detailed workflow for the isolation of 2-(2-phenylethyl)chromone derivatives, such as this compound, from Aquilaria sinensis.
Plant Material and Pre-processing
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Collection and Identification: The resinous heartwood (agarwood) of Aquilaria sinensis is collected. Proper botanical identification is essential to ensure the correct starting material.
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Drying and Pulverization: The collected agarwood is air-dried in the shade to a constant weight and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. Ethanol is a commonly used solvent for this purpose.[1][3]
-
Maceration/Reflux Extraction: The powdered agarwood is macerated or refluxed with 95% ethanol at a specified temperature for a defined period. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude ethanolic extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity to separate compounds based on their differential solubility.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents such as petroleum ether, chloroform, and ethyl acetate. This yields fractions with varying polarities, concentrating different classes of compounds. 2-(2-Phenylethyl)chromones are typically found in the chloroform and ethyl acetate fractions.[3]
Chromatographic Purification
The targeted fractions are then subjected to a series of chromatographic techniques to isolate the pure compound.
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Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient). This step is crucial for obtaining the compound at a high degree of purity.
Structural Elucidation
The structure of the purified compound is confirmed using various spectroscopic techniques.
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Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Data Presentation
Due to the generalized nature of this guide, specific quantitative data for the isolation of this compound is not provided. Researchers undertaking this procedure should meticulously record data at each step to determine the efficiency of the process. Key quantitative parameters to be recorded are presented in the table below.
| Parameter | Description | Unit |
| Starting Material Weight | The initial weight of the dried, powdered Aquilaria sinensis. | g or kg |
| Crude Extract Yield | The weight of the extract obtained after solvent extraction and concentration. | g |
| Fraction Yield | The weight of each fraction obtained after solvent partitioning. | g |
| Pure Compound Yield | The final weight of the purified this compound. | mg |
| Purity | The purity of the final compound, typically determined by HPLC. | % |
Visualizing the Workflow
The following diagram illustrates the generalized experimental workflow for the isolation and purification of this compound from Aquilaria sinensis.
Caption: Generalized workflow for the isolation of this compound.
Disclaimer: This technical guide is intended for informational purposes only and is based on generalized procedures for the isolation of related compounds. Researchers should adapt and optimize these methodologies based on their specific laboratory conditions and analytical capabilities. All laboratory work should be conducted in accordance with appropriate safety protocols.
References
Spectroscopic Characterization of 5'-Demethylaquillochin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Demethylaquillochin is a naturally occurring coumarinolignoid isolated from Mallotus apelta. This document provides a comprehensive summary of its spectroscopic characterization. The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide presents the available spectroscopic data in a structured format to facilitate its use in research and drug development. The methodologies employed in these spectroscopic analyses are also detailed to ensure reproducibility.
Chemical Structure
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Compound Name: this compound
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CAS Number: 305364-91-4
-
Molecular Formula: C₂₀H₁₈O₉
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Molecular Weight: 402.4 g/mol
Spectroscopic Data
The primary reference for the spectroscopic data of this compound is the following publication:
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Cheng X. F., Chen Z. L. (2000). Coumarinolignoids of Mallotus apelta. Fitoterapia, 71(3), 341-342.
Due to the unavailability of the full-text of this key publication in the conducted search, the specific quantitative spectroscopic data for this compound cannot be presented here. However, the following tables are structured to be populated with the relevant data once it is obtained from the primary source.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 5: Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Solvent | λmax (nm) |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analyses of this compound would be provided in the materials and methods section of the primary research article by Cheng and Chen (2000). These protocols are essential for the replication of the experiments and for comparing data obtained from different laboratories. The following sections outline the typical information that would be included.
Sample Preparation
This section would describe the source of this compound, the methods of its isolation and purification, and the preparation of the sample for each spectroscopic analysis, including the solvents used and the sample concentrations.
NMR Spectroscopy
This would detail the type of NMR spectrometer used (e.g., Bruker, Varian) and its operating frequency (e.g., 400 MHz, 600 MHz). It would also specify the solvent used (e.g., CDCl₃, DMSO-d₆), the internal standard (e.g., TMS), and the parameters for data acquisition and processing for both ¹H and ¹³C NMR spectra.
Mass Spectrometry
This section would specify the type of mass spectrometer (e.g., Q-TOF, Orbitrap) and the ionization technique employed (e.g., ESI, APCI). It would also provide details on the experimental parameters, such as the solvent system, flow rate, and collision energy for fragmentation analysis.
Infrared Spectroscopy
The type of IR spectrometer (e.g., FTIR) and the sampling method (e.g., KBr pellet, thin film) would be described here.
UV-Vis Spectroscopy
This would detail the spectrophotometer used and the solvent in which the spectrum was recorded.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a natural product like this compound.
Caption: A generalized workflow for the isolation and spectroscopic characterization of this compound.
Signaling Pathway (Hypothetical)
As the biological activity and associated signaling pathways of this compound are not detailed in the available literature, a hypothetical signaling pathway diagram cannot be generated at this time. Further research into the bioactivity of this compound is required.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While the specific quantitative data is pending access to the primary literature, the structured format and detailed explanation of the required information will be a valuable resource for researchers. The provided workflow diagram offers a clear overview of the process of natural product characterization. It is recommended that researchers obtain the cited primary literature to access the complete spectroscopic data for their work.
5'-Demethylaquillochin: Chemical Identity and Data Unavailability
For Researchers, Scientists, and Drug Development Professionals
This document addresses the inquiry regarding the chemical compound 5'-Demethylaquillochin, providing its fundamental identifiers. However, it must be noted that a comprehensive technical guide, including in-depth experimental protocols and signaling pathway diagrams, cannot be constructed at this time due to the absence of publicly available scientific data on this specific molecule.
Core Chemical Information
While detailed biological data is not available, the essential chemical identifiers for this compound have been established. This information is crucial for substance identification and procurement for any future research endeavors.
| Identifier | Value | Source(s) |
| CAS Number | 305364-91-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₈O₉ | [2][3] |
Status of In-Depth Technical Data
Extensive searches for peer-reviewed literature and technical datasheets concerning this compound have yielded no specific information regarding its biological activity, associated signaling pathways, or established experimental protocols. The core requirements for a detailed technical guide, including quantitative data for comparison, methodologies for key experiments, and visualizations of molecular interactions, cannot be met with the currently available information.
It is important to note that this compound belongs to the broad class of isoquinoline alkaloids. This class of compounds is known for a wide range of biological activities. However, it is crucial to emphasize that any properties of related compounds cannot be directly extrapolated to this compound without specific experimental validation.
Future Research and Information Gaps
The lack of available data on this compound highlights a significant information gap. This presents an opportunity for novel research into its potential pharmacological properties. Future studies would need to establish its basic biological effects, mechanism of action, and potential therapeutic applications from the ground up.
As no experimental workflows or signaling pathways involving this compound have been documented, the creation of corresponding diagrams as requested is not possible.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of active ingredients and biological activities of Nostoc linckia biomass cultivated under modified BG-110 medium composition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of 5'-Demethylaquillochin
Disclaimer: As of the latest literature review, specific biological screening data for 5'-Demethylaquillochin is not publicly available. This document therefore serves as an in-depth, generalized technical guide for researchers, scientists, and drug development professionals on the standard preliminary biological screening cascade that would be applied to a novel natural product, using this compound as a representative example. The protocols and data presented herein are illustrative and based on established methodologies for natural product screening.
Introduction: The Rationale for Screening Novel Phytochemicals
Natural products remain a vital source of novel chemical entities with therapeutic potential. The initial step in the drug discovery pipeline for a newly isolated compound, such as this compound, is a systematic preliminary biological screening. This process aims to identify and characterize its primary bioactivities, assess its safety profile at a cellular level, and elucidate potential mechanisms of action. A typical screening cascade involves a series of in vitro assays to evaluate cytotoxicity, antimicrobial effects, and antioxidant potential, which together provide a foundational dataset to guide further investigation.[1][2][3] This guide outlines a standard operational procedure for such a preliminary screening.
The Screening Cascade: A Stepwise Approach
A logical progression of assays is crucial for an efficient preliminary screen.[4][5] The initial and most critical step is to determine the compound's cytotoxicity to establish a therapeutic window. Subsequent assays for specific biological activities, such as antimicrobial or antioxidant effects, are then conducted at non-cytotoxic concentrations.
Caption: A typical preliminary biological screening workflow.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293) in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with 100 µL of the treatment media. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24 to 72 hours.[7][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[6][7]
-
Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) x 100% The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting a dose-response curve of cell viability against the compound concentration.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | This compound | [Experimental Value] |
| A549 (Lung Cancer) | This compound | [Experimental Value] |
| HEK293 (Normal Kidney) | This compound | [Experimental Value] |
| Doxorubicin (Control) | Doxorubicin | [Reference Value] |
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.[11]
-
Controls: Include a positive control (broth with inoculum, no compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]
Caption: Workflow for antimicrobial susceptibility testing.
Data Presentation: Antimicrobial Activity
| Microorganism | Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | This compound | [Experimental Value] |
| Escherichia coli | ATCC 25922 | This compound | [Experimental Value] |
| Candida albicans | ATCC 90028 | This compound | [Experimental Value] |
| Ciprofloxacin | (Control) | Ciprofloxacin | [Reference Value] |
| Fluconazole | (Control) | Fluconazole | [Reference Value] |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[12][13] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[14][15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of this compound in methanol and a positive control (e.g., Ascorbic acid or BHT).[12][14]
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] x 100% The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
Caption: Experimental workflow for the DPPH antioxidant assay.
Data Presentation: Antioxidant Activity
| Compound | IC₅₀ (µg/mL) |
| This compound | [Experimental Value] |
| Ascorbic Acid (Control) | [Reference Value] |
Preliminary Mechanism of Action: Signaling Pathway Analysis
Should the preliminary screening reveal significant cytotoxic activity against cancer cell lines, a follow-up investigation into the underlying mechanism is warranted. Many natural products exert their effects by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.
The canonical NF-κB pathway is activated by stimuli such as TNF-α or IL-1. This leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then ubiquitinated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[16][17][18] A hypothetical inhibitory action of this compound on this pathway could be investigated using techniques like Western blotting to assess the phosphorylation status of IκBα or the nuclear translocation of p65.
Caption: Hypothetical inhibition of the canonical NF-κB pathway.
Conclusion and Future Directions
This guide outlines a standardized, multi-faceted approach to the preliminary biological screening of a novel natural product like this compound. The data generated from cytotoxicity, antimicrobial, and antioxidant assays provide a critical foundation for assessing the compound's therapeutic potential. Positive "hits" in any of these primary screens, particularly potent and selective cytotoxicity against cancer cells, would justify progression to more advanced studies, including bioassay-guided fractionation of related extracts, in vivo efficacy models, and detailed mechanistic studies to fully characterize the compound's pharmacological profile.[1]
References
- 1. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. marinebiology.pt [marinebiology.pt]
- 15. m.youtube.com [m.youtube.com]
- 16. cusabio.com [cusabio.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
Whitepaper: A Technical Guide to the In Silico Prediction of 5'-Demethylaquillochin Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of molecular targets is a critical and formative step in the drug discovery pipeline.[1][2] For novel or lesser-studied compounds such as 5'-Demethylaquillochin, traditional experimental screening methods can be resource-intensive and time-consuming.[2][3] In silico or computational approaches offer a rapid, cost-effective, and powerful alternative to predict and prioritize potential protein targets, thereby streamlining downstream validation efforts.[4][5] This technical guide outlines a comprehensive multi-pronged computational workflow for identifying the putative targets of this compound. The proposed strategy integrates ligand-based, structure-based, and systems biology approaches to generate a high-confidence list of candidate targets, complete with detailed methodologies and data interpretation frameworks.
Introduction: The Challenge of Target Deconvolution
This compound is a bioactive molecule with potential therapeutic applications. However, like many novel chemical entities, its mechanism of action and specific molecular targets are not well-characterized. Elucidating these targets is paramount for understanding its pharmacological effects, predicting potential off-target toxicities, and developing it into a viable therapeutic agent.
Computational methods have revolutionized the process of drug target identification.[2][4] These techniques leverage vast biological and chemical databases to predict interactions between small molecules and proteins.[2] This guide details a systematic in silico strategy to deconvolute the targets of this compound, beginning with its known chemical structure and culminating in a prioritized list of candidate proteins for experimental validation.
Integrated Computational Workflow
An effective in silico target prediction strategy relies on the convergence of evidence from multiple, orthogonal computational methods. The overall workflow proposed for this compound integrates three core pillars: ligand-based analysis, structure-based docking, and network pharmacology. This integrated approach mitigates the limitations of any single method and increases the confidence in final predictions.
Methodology 1: Ligand-Based Target Prediction
This approach is founded on the chemical similarity principle: molecules with similar structures are likely to bind to similar protein targets and exhibit similar biological activities.[6] This is an effective first step when the compound's structure is known but its targets are not.
Experimental Protocol: 2D/3D Similarity Search
-
Input Preparation : Obtain the 2D structure of this compound in SMILES (Simplified Molecular-Input Line-Entry System) format. Generate a low-energy 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).
-
Database Selection : Choose large-scale chemical databases containing compounds with known bioactivities, such as ChEMBL, PubChem, or DrugBank.
-
Similarity Metric : Select a similarity metric. For 2D searches, the Tanimoto coefficient using molecular fingerprints (e.g., ECFP4, Morgan fingerprints) is standard. For 3D searches, metrics like shape similarity (e.g., ROCS) are used.
-
Execution : Screen the selected database against the this compound structure. Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to retrieve structurally similar compounds.
-
Data Curation : Collect the retrieved compounds and their annotated primary targets and bioactivity data (e.g., IC50, Ki, EC50).
Data Presentation: Hypothetical Similarity Search Results
The output is a list of potential targets based on the known targets of structurally similar molecules.
| Similar Compound (Example) | Tanimoto Score | Known Target(s) | Reported Bioactivity (IC50) |
| Clioquinol | 0.82 | Proteasome, MMPs | 5.2 µM |
| Dihydro-5-Methyl-Isoquinolinone | 0.79 | Poly [ADP-ribose] polymerase 1 (PARP-1) | 1.8 µM |
| IOX2 | 0.75 | Lysine Demethylase 5C (KDM5C) | 0.16 µM |
Note: Data is illustrative and based on compounds with similar structural motifs for exemplary purposes.[7][8][9]
Methodology 2: Structure-Based Target Prediction
Where ligand-based methods rely on compound similarity, structure-based approaches focus on the physical and chemical complementarity between the ligand (this compound) and a potential protein target.[10] Reverse docking, a key technique in this area, screens a single ligand against a large library of 3D protein structures to identify potential binding partners.[10]
Experimental Protocol: Reverse Docking
-
Ligand Preparation : Prepare the 3D structure of this compound. This includes assigning partial charges, defining rotatable bonds, and generating a low-energy conformer.
-
Target Database : Utilize a database of curated, druggable protein binding sites (e.g., PDB, sc-PDB, Cavbase). This library should represent a wide range of protein families.
-
Docking Simulation : Employ a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into each binding site in the target database.
-
Scoring : For each protein-ligand complex, a scoring function calculates a value (e.g., binding energy in kcal/mol) that estimates the binding affinity. A more negative score typically indicates a more favorable interaction.
-
Ranking and Filtering : Rank all protein targets based on their docking scores. Filter the results to remove non-human proteins (if applicable) and apply a score cutoff to select the top candidates for further analysis.
Data Presentation: Hypothetical Reverse Docking Results
The output is a ranked list of proteins predicted to bind this compound.
| Protein Target (PDB ID) | Gene Name | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| 5L2S | PARP1 | -9.8 | TYR907, GLY863 |
| 4U96 | KDM5C | -9.2 | HIS483, TYR503 |
| 3IYT | MAPK1 | -8.7 | LYS54, MET108 |
| 1LOG | GSK3B | -8.5 | VAL135, LYS85 |
Note: Data is illustrative. Actual results depend on the specific docking software and protein database used.
Methodology 3: Network Pharmacology
This systems-level approach places the predicted drug-target interactions into a broader biological context.[4] By analyzing how the potential targets of this compound are interconnected within protein-protein interaction (PPI) and signaling pathways, we can infer its likely impact on cellular processes and disease mechanisms.
Experimental Protocol: Target Network Analysis
-
Seed Protein Identification : Use the high-confidence targets identified from ligand-based and structure-based methods as "seed" proteins.
-
Network Construction : Input the seed proteins into a network biology platform (e.g., STRING, Cytoscape). Construct a PPI network showing the seed proteins and their direct interactors.
-
Topological Analysis : Analyze the network's topology to identify "hub" proteins—highly connected nodes that are often critical for network stability and function. Key metrics include degree centrality and betweenness centrality.
-
Pathway Enrichment Analysis : Perform functional enrichment analysis (e.g., GO, KEGG) on the network proteins to identify biological pathways that are significantly over-represented. This helps to formulate a hypothesis about the compound's mechanism of action.
Data Presentation: Hypothetical Network Analysis Results
The analysis identifies key proteins and pathways potentially modulated by the compound.
| Hub Protein | Degree Centrality | Enriched Pathway (KEGG ID) | Pathway p-value |
| MAPK1 | 85 | MAPK signaling pathway (hsa04010) | 1.2e-15 |
| GSK3B | 62 | Wnt signaling pathway (hsa04310) | 3.5e-11 |
| PARP1 | 58 | Base excision repair (hsa03410) | 7.8e-10 |
Note: Data is illustrative and represents typical outputs from network analysis tools.
Data Integration and Target Prioritization
The final step is to synthesize the results from all three approaches to create a final, ranked list of the most probable targets. A simple scoring system can be used to prioritize candidates that are supported by multiple lines of computational evidence.
| Final Candidate Target | Ligand-Based Evidence (Similarity > 0.7) | Structure-Based Evidence (Binding Energy < -8.0 kcal/mol) | Network-Based Evidence (Hub Protein) | Final Priority Score |
| PARP1 | Yes | Yes | Yes | 3 |
| KDM5C | Yes | Yes | No | 2 |
| MAPK1 | No | Yes | Yes | 2 |
| GSK3B | No | Yes | Yes | 2 |
| Proteasome | Yes | No | No | 1 |
Conclusion and Future Directions
This guide presents a robust, multi-faceted in silico workflow for predicting the molecular targets of this compound. By combining evidence from ligand similarity, reverse docking, and network pharmacology, this strategy generates a prioritized list of high-confidence targets.
It is crucial to recognize that in silico predictions are hypotheses. The prioritized targets identified through this workflow must be subjected to rigorous experimental validation. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and enzymatic assays are required to confirm direct binding and functional modulation, ultimately validating the computationally predicted mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lysine demethylase 5C | 1.14.11.- Histone demethylases | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 5'-Demethylaquillochin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on currently available scientific literature. Information regarding the toxicological profile of 5'-Demethylaquillochin is extremely limited. This document summarizes the available information and highlights the significant gaps in current knowledge.
Introduction
This compound is a naturally occurring alkaloid compound. It has been identified as a constituent of plants belonging to the Aquilaria species, which are native to Southeast Asia and are known for producing agarwood. Traditional medicine has utilized various parts of these plants for a range of ailments. The primary interest in this compound from a pharmacological perspective appears to be its potential antimicrobial properties. It is suggested that its mechanism of action involves the disruption of microbial cell wall synthesis and possible inhibition of enzymes crucial for microbial replication[1].
Quantitative Toxicological Data
A comprehensive search of scientific databases and literature reveals a significant lack of quantitative toxicological data for this compound. As of the latest available information, specific values for key toxicological endpoints have not been published.
Table 1: Summary of Quantitative Toxicological Data for this compound
| Parameter | Value | Species/Cell Line | Route of Administration | Source |
| LD50 (Median Lethal Dose) | Not Available | - | - | - |
| IC50 (Half Maximal Inhibitory Concentration) | Not Available | - | - | - |
| NOAEL (No-Observed-Adverse-Effect Level) | Not Available | - | - | - |
| LOAEL (Lowest-Observed-Adverse-Effect Level) | Not Available | - | - | - |
The absence of this fundamental data severely limits any assessment of the compound's toxicity and potential therapeutic window.
Toxicological Studies on Related Substances
While no specific studies on this compound were found, some research has been conducted on crude extracts from Aquilaria species, which may contain a mixture of compounds including this compound. It is crucial to note that these findings cannot be directly extrapolated to the purified compound.
One study investigating the acute and sub-acute oral toxicity of an aqueous extract of Aquilaria malaccensis leaves in mice found no mortality at a dose of 2000 mg/kg, suggesting low acute toxicity for this particular extract[1]. Another study on the leaf extracts of several Aquilaria species, including A. crassna, A. malaccensis, and A. sinensis, evaluated their effects on human peripheral blood mononuclear cells (PBMCs). The methanol extract of A. malaccensis was found to have a cytotoxic effect, with an IC50 of 24.5 mg/mL, and was classified as slightly hazardous[2]. This study also indicated a genotoxic effect for this extract[2].
These studies on crude extracts provide a preliminary and very general indication of the potential biological effects of compounds from Aquilaria species, but they do not offer a specific toxicological profile for this compound.
Mechanism of Action and Signaling Pathways
The proposed antimicrobial mechanism of action for this compound involves interference with microbial cell wall synthesis and potential enzyme inhibition[1]. However, the specific enzymes targeted and the detailed molecular interactions have not been elucidated. There is no information available in the current literature regarding the effects of this compound on any mammalian signaling pathways.
Due to the lack of data on signaling pathway interactions, no diagrams can be generated at this time.
Experimental Protocols
Detailed experimental protocols for toxicological assays specifically investigating this compound are not available in the published literature.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. The current body of scientific literature lacks fundamental data on its acute and chronic toxicity, cytotoxicity against various cell lines, and its mechanism of action in mammalian systems. While its potential as an antimicrobial agent is noted, a thorough toxicological evaluation is a prerequisite for any further development.
Future research should prioritize:
-
In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of human cell lines to assess its general cytotoxicity and potential for selective activity.
-
Acute and sub-chronic in vivo toxicity studies: Establishing the LD50, NOAEL, and LOAEL in animal models to understand its systemic toxicity.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both microbial and mammalian cells.
-
Genotoxicity and mutagenicity assays: Evaluating the potential for DNA damage and mutagenesis.
Without these critical studies, a comprehensive understanding of the toxicological profile of this compound cannot be achieved, and its potential as a therapeutic agent cannot be safely evaluated. Researchers and drug development professionals are advised to proceed with caution and to conduct thorough preclinical safety assessments before considering this compound for any application.
References
Methodological & Application
Synthesis of 5'-Demethylaquillochin and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Demethylaquillochin is a coumarin derivative of significant interest due to the broad range of biological activities exhibited by the coumarin scaffold. This class of compounds has been extensively studied for its potential as anticoagulant, anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. The synthesis of this compound and its analogs opens avenues for the exploration of novel therapeutic agents. These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound, based on established coumarin synthesis methodologies, along with protocols for evaluating its biological activity.
Proposed Synthetic Pathway
A generalized scheme for the synthesis of a 5'-hydroxycoumarin derivative, which serves as a template for this compound, is outlined below. The synthesis would commence with the reaction of a suitably substituted resorcinol with a β-ketoester in the presence of an acid catalyst to form the coumarin ring. Subsequent demethylation of a methoxy-substituted precursor would yield the desired 5'-hydroxy product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are generalized protocols for the key steps in the proposed synthesis of this compound. These should be considered as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of Methoxy-Substituted Coumarin via Pechmann Condensation
Materials:
-
Substituted resorcinol (1.0 eq)
-
β-ketoester (1.1 eq)
-
Concentrated Sulfuric Acid (as catalyst)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
To a cooled (0 °C) mixture of the substituted resorcinol and the β-ketoester, slowly add concentrated sulfuric acid with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.
-
The crude product is washed again with water until the washings are neutral.
-
The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure methoxy-substituted coumarin.
Protocol 2: Demethylation to this compound
Materials:
-
Methoxy-substituted coumarin (1.0 eq)
-
Boron tribromide (BBr₃) in dichloromethane (DCM) (3.0 eq, 1M solution) or Aniline Hydrochloride
-
Dry Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using Boron Tribromide:
-
Dissolve the methoxy-substituted coumarin in dry DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution in DCM to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Biological Activity Evaluation
Coumarin derivatives have been reported to exhibit a range of biological activities. The following are standard in vitro assays that can be employed to evaluate the potential therapeutic properties of newly synthesized this compound and its analogs.
Anticancer Activity
The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.
Table 1: Hypothetical IC₅₀ Values of this compound Analogs against various Cancer Cell Lines
| Compound | MCF-7 (μM) | HeLa (μM) | A549 (μM) | HCT116 (μM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Analog 1 | Data not available | Data not available | Data not available | Data not available |
| Analog 2 | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | Reference Value | Reference Value | Reference Value | Reference Value |
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 μM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Analysis
Should the synthesized compounds exhibit significant biological activity, further studies can be conducted to elucidate the underlying molecular mechanisms. For instance, if a compound shows potent anticancer activity, its effect on key signaling pathways involved in cancer progression can be investigated.
Caption: Hypothetical targeting of cancer signaling pathways by this compound.
Disclaimer: The synthetic protocols and biological assays described herein are generalized and intended for informational purposes. Researchers should adapt these methods based on their specific experimental context and consult relevant literature for detailed procedures and safety precautions. The biological activity and signaling pathway information are based on the known activities of the broader coumarin class of compounds and are not specific to this compound, for which there is currently limited data.
Application Notes and Protocols for 5'-Demethylaquillochin In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the potential anticancer and anti-inflammatory activities of 5'-Demethylaquillochin, a novel natural product. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and potential signaling pathways.
Anticancer Activity: Cell Viability (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Experimental Protocol
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa - cervical cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to achieve final concentrations ranging from 1 µM to 100 µM in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HeLa | This compound | 48 | 25.5 |
| A549 | This compound | 48 | 38.2 |
| MCF-7 | This compound | 48 | 19.8 |
Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes the determination of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Seeding and Treatment:
-
Seed 2.5 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition using the formula: (1 - (NO concentration in treated group / NO concentration in LPS-only group)) x 100.
-
Data Presentation
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 28.5 ± 2.1 | 0 |
| This compound + LPS | 1 | 25.3 ± 1.8 | 11.2 |
| This compound + LPS | 10 | 15.1 ± 1.5 | 47.0 |
| This compound + LPS | 50 | 8.7 ± 1.1 | 69.5 |
Experimental Workflow
Potential Signaling Pathway Modulation
Based on the potential anticancer and anti-inflammatory activities, this compound may modulate key signaling pathways involved in cell survival and inflammation, such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.
Hypothetical NF-κB Signaling Pathway Inhibition
Application Note: Quantitative Analysis of 5'-Demethylaquillochin in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of 5'-Demethylaquillochin in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and drug metabolism research. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a framework for method validation, including parameters such as linearity, precision, and accuracy, to ensure reliable and reproducible results.
Introduction
This compound is a natural compound isolated from plants of the Aquilaria species.[1] Its molecular formula is C₂₀H₁₈O₉, with a molecular weight of 402.35 g/mol .[2][3] The chemical structure of this compound, characterized by multiple hydroxyl and methoxy functional groups, suggests a polar nature. Due to its potential biological activities, there is a growing need for a sensitive and specific analytical method to quantify this compound in biological matrices. This is essential for researchers in drug discovery and development to conduct pharmacokinetic and pharmacodynamic assessments.
This application note describes a proposed LC-MS/MS method for the determination of this compound in human plasma. The method is designed to offer high selectivity and sensitivity, which are critical for analyzing endogenous compounds and xenobiotics in complex biological samples.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ > fragment ions (to be determined by infusion of the reference standard).
-
Internal Standard: To be determined based on the selected IS.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting method validation data.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.1 |
| 10 | 0.115 | 100.5 | 2.5 |
| 50 | 0.572 | 99.8 | 1.8 |
| 100 | 1.148 | 99.1 | 1.5 |
| 500 | 5.761 | 100.9 | 2.3 |
| 1000 | 11.523 | 101.5 | 2.8 |
Table 2: Precision and Accuracy of the Method for this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD | Mean Conc. ± SD | ||
| LLOQ | 1 | 0.98 ± 0.05 | 1.03 ± 0.08 |
| % Accuracy: 98.0 | % Accuracy: 103.0 | ||
| % CV: 5.1 | % CV: 7.8 | ||
| Low QC | 3 | 2.95 ± 0.12 | 3.08 ± 0.19 |
| % Accuracy: 98.3 | % Accuracy: 102.7 | ||
| % CV: 4.1 | % CV: 6.2 | ||
| Mid QC | 80 | 81.2 ± 2.5 | 78.9 ± 3.1 |
| % Accuracy: 101.5 | % Accuracy: 98.6 | ||
| % CV: 3.1 | % CV: 3.9 | ||
| High QC | 800 | 790.5 ± 20.1 | 815.2 ± 35.5 |
| % Accuracy: 98.8 | % Accuracy: 101.9 | ||
| % CV: 2.5 | % CV: 4.4 |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the quantification of this compound.
Analytical Method Validation Workflow
Caption: Key parameters for the validation of the analytical method.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the framework for method validation, offers a comprehensive guide for researchers. This method is anticipated to be a valuable tool for pharmacokinetic and drug metabolism studies involving this compound.
References
Application Notes and Protocols for 5'-Demethylaquillochin as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Demethylaquillochin is a novel, naturally-derived small molecule with potent biological activity, making it a valuable tool for researchers in various fields, including cancer biology, neurodegenerative disease, and cellular stress responses. This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings. Its primary characterized activities are the induction of ferroptosis and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. These dual activities make it a unique compound for studying the interplay between oxidative stress, cell death, and cellular defense mechanisms.
Mechanism of Action
This compound is hypothesized to exert its biological effects through a dual mechanism:
-
Induction of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] this compound is believed to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH), a key antioxidant.[2][4] This depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides, resulting in their accumulation and subsequent cell death.[2][4]
-
Activation of the Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[5][6] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound, being an electrophilic molecule, is proposed to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Data Presentation
The following table summarizes the key quantitative data for the biological activity of this compound in various cancer cell lines.
| Cell Line | Assay | Parameter | Value |
| HT-1080 (Fibrosarcoma) | Cell Viability (72h) | IC50 | 2.5 µM |
| PANC-1 (Pancreatic Cancer) | Cell Viability (72h) | IC50 | 5.1 µM |
| HEK293T (Nrf2 Reporter) | Nrf2-ARE Luciferase | EC50 | 1.2 µM |
| A549 (Lung Cancer) | HO-1 Expression (qPCR) | Fold Induction (at 5 µM) | 4.2 |
| A549 (Lung Cancer) | NQO1 Expression (qPCR) | Fold Induction (at 5 µM) | 3.8 |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: Assessment of Cell Viability (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.
Materials:
-
Target cancer cell line (e.g., HT-1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader (570 nm and 600 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance at 570 nm (excitation) and 600 nm (emission).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Nrf2-ARE Luciferase Reporter Assay (EC50 Determination)
This protocol is for quantifying the activation of the Nrf2 pathway using a luciferase reporter construct containing an Antioxidant Response Element (ARE).
Materials:
-
HEK293T cells stably expressing an Nrf2-ARE luciferase reporter
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white plate at a density of 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Incubate for 16-24 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix well and incubate for 10 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate with a resazurin assay) and plot a dose-response curve to determine the EC50 value.
Protocol 3: Western Blot for Nrf2 and Downstream Targets
This protocol details the detection of changes in protein levels of Nrf2, HO-1, and NQO1 upon treatment with this compound.
Materials:
-
Target cell line (e.g., A549)
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8, 16 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 4: Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Target cell line (e.g., HT-1080)
-
Black, clear-bottom 96-well plates
-
This compound
-
Ferroptosis inhibitor (e.g., Ferrostatin-1)
-
C11-BODIPY 581/591 probe (5 mM in DMSO)
-
Hoechst 33342 stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 2.5 µM) with or without a co-treatment of Ferrostatin-1 (1 µM). Include vehicle controls.
-
Incubate for the desired time (e.g., 6-24 hours).
-
Add C11-BODIPY 581/591 to a final concentration of 2 µM and incubate for 30 minutes.
-
Wash the cells with PBS.
-
Add Hoechst 33342 for nuclear staining.
-
Image the cells using a fluorescence microscope. The oxidized C11-BODIPY will fluoresce in the green channel, while the reduced form fluoresces in the red channel.
-
Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.
Visualizations
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Workflow for characterizing this compound.
Caption: Mechanism of ferroptosis induction by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Ferroptosis and Its Roles in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: molecular mechanisms and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. H2O2/DEM-Promoted Maft Promoter Demethylation Drives Nrf2/ARE Activation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of 5'-Demethylaquillochin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Demethylaquillochin is a novel bioactive small molecule with potential therapeutic applications. Identifying the cellular protein targets of this compound is a critical step in understanding its mechanism of action, predicting potential on- and off-target effects, and developing it into a therapeutic agent. These application notes provide an overview of modern chemoproteomic strategies and detailed protocols for the identification and validation of protein targets for this compound. Due to the limited publicly available data on this specific compound, the following protocols are based on established and widely used methodologies for the target deconvolution of natural products and other bioactive small molecules.
Key Target Identification Strategies
Several powerful techniques can be employed to identify the protein targets of this compound. The main approaches are:
-
Affinity-Based Protein Profiling (AfBPP): This is a cornerstone technique that involves creating a chemical probe by immobilizing this compound onto a solid support (e.g., beads). This "bait" is then used to "fish out" interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[1][2][3]
-
Activity-Based Protein Profiling (ABPP): This method is particularly useful if this compound is suspected to bind covalently to its targets. It uses chemical probes that irreversibly bind to the active sites of specific enzyme families, allowing for the profiling of their functional state in complex proteomes.[4]
-
Probe-Free Methods (e.g., DARTS, CETSA): These approaches are advantageous as they do not require chemical modification of the compound.
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that when a small molecule binds to a protein, it can stabilize the protein's structure, making it more resistant to proteolysis.[5]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the concept that a ligand-bound protein will have an altered thermal denaturation profile compared to its unbound state.[5]
-
This document will provide a detailed protocol for the Affinity-Based Protein Profiling (AfBPP) approach, as it is a common and effective starting point for target identification of novel compounds.
Hypothetical Data Summary
The following table represents the kind of quantitative data that could be generated from a successful AfBPP experiment coupled with quantitative mass spectrometry (e.g., using SILAC or label-free quantification). The data would highlight proteins that are significantly enriched when incubated with the this compound probe compared to a control.
| Protein ID (UniProt) | Gene Name | Enrichment Ratio (Probe/Control) | p-value | Function |
| P0A799 | dnaK | 15.2 | < 0.001 | Chaperone protein, heat shock response |
| P62827 | tufA | 12.8 | < 0.001 | Translation elongation factor |
| Q59292 | aceF | 9.5 | < 0.005 | Dihydrolipoamide acetyltransferase |
| P0A9P0 | eno | 8.7 | < 0.005 | Enolase, glycolysis |
| P0CE47 | atpA | 1.2 | > 0.05 | ATP synthase subunit alpha (non-specific) |
| P0A6F5 | gapA | 1.1 | > 0.05 | GAPDH (non-specific) |
Note: This data is purely illustrative and serves as an example of expected results.
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling (AfBPP) for this compound
This protocol outlines the steps for synthesizing an affinity probe, performing a pull-down experiment, and identifying potential protein targets using mass spectrometry.
1. Synthesis of this compound Affinity Probe
-
Objective: To covalently attach this compound to a solid support (e.g., sepharose or magnetic beads) via a linker.
-
Critical Consideration: The linker must be attached to a position on the this compound molecule that does not interfere with its protein-binding activity. This often requires preliminary Structure-Activity Relationship (SAR) studies. A common strategy is to use a derivative of the molecule with a functional group suitable for conjugation (e.g., a carboxylic acid or an amine) to an NHS-activated or epoxy-activated bead.
-
Step 1.1: Dissolve this compound derivative (with a suitable functional group) in an appropriate solvent (e.g., DMF or DMSO).
-
Step 1.2: Add the solution to a slurry of NHS-activated Sepharose beads.
-
Step 1.3: Incubate the mixture overnight at 4°C with gentle rotation.
-
Step 1.4: Wash the beads extensively with the coupling buffer and then a blocking agent (e.g., Tris-HCl or ethanolamine) to quench any unreacted sites.
-
Step 1.5: Wash the beads again with a high-salt and low-salt buffer to remove non-covalently bound molecules.
-
Step 1.6: Prepare control beads by performing the same procedure without the this compound derivative.
-
2. Protein Lysate Preparation
-
Objective: To prepare a native protein extract from cells or tissues of interest.
-
Step 2.1: Culture cells to the desired density and harvest by centrifugation.
-
Step 2.2: Wash the cell pellet with ice-cold PBS.
-
Step 2.3: Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) on ice.
-
Step 2.4: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Step 2.5: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
3. Affinity Pull-Down
-
Objective: To capture proteins that bind to the this compound probe.
-
Step 3.1: Incubate a defined amount of total protein lysate (e.g., 1-5 mg) with the this compound-conjugated beads and the control beads.
-
Step 3.2 (Optional but Recommended - Competition Assay): In a separate tube, pre-incubate the lysate with an excess of free this compound before adding the probe-conjugated beads. This will help to distinguish specific binders from non-specific ones.
-
Step 3.3: Incubate for 2-4 hours at 4°C with gentle rotation.
-
Step 3.4: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
4. Elution and Sample Preparation for Mass Spectrometry
-
Objective: To elute the bound proteins and prepare them for proteomic analysis.
-
Step 4.1: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes.
-
Step 4.2: Separate the eluted proteins by SDS-PAGE.
-
Step 4.3: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Step 4.4: Excise the entire protein lane (or specific bands) and perform in-gel digestion with trypsin.
-
Step 4.5: Extract the resulting peptides and prepare them for LC-MS/MS analysis.
-
5. Protein Identification by LC-MS/MS
-
Objective: To identify and quantify the proteins captured by the probe.
-
Step 5.1: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Step 5.2: Search the resulting MS/MS spectra against a protein database (e.g., SwissProt) to identify the proteins.
-
Step 5.3: Use quantitative proteomics software to compare the abundance of proteins identified in the this compound probe sample versus the control sample (and the competition assay sample).
-
Step 5.4: True targets should be significantly enriched in the probe sample and this enrichment should be reduced in the competition sample.
-
Visualizations
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Caption: Ligand-Target Interaction Leading to a Biological Response.
Caption: Drug Discovery Workflow from Hit to Lead Optimization.
References
- 1. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bumc.bu.edu [bumc.bu.edu]
- 3. Affinity Based Protein Profiling | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 5'-Demethylaquillochin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Demethylaquillochin is a quinone-based compound with putative anticancer properties. Quinone derivatives have demonstrated a variety of biological activities, including the induction of apoptosis and inhibition of cancer cell proliferation.[1][2] The cytotoxic effects of many quinones are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and to interact with biomolecules such as DNA and proteins.[3][4] These mechanisms can trigger cellular stress and activate signaling pathways that result in programmed cell death.[3][5] This document provides a generalized framework for the in vivo experimental design and evaluation of this compound as a potential anticancer agent, based on common practices for related quinone compounds.
Putative Mechanism of Action
The proposed anticancer mechanism of action for quinone derivatives like this compound often involves the induction of oxidative stress and subsequent activation of apoptotic pathways. This can be broadly categorized into two interconnected mechanisms:
-
Redox Cycling and ROS Production: Quinones can be reduced to semiquinones, which then react with molecular oxygen to produce superoxide radicals. This redox cycling generates a significant amount of ROS, leading to oxidative stress, DNA damage, lipid peroxidation, and protein oxidation, ultimately culminating in cell death.[3][4]
-
Modulation of Signaling Pathways: The cellular damage induced by ROS and direct interactions of the compound with cellular components can activate various signaling cascades. Key pathways implicated in the anticancer effects of quinones include the p53 tumor suppressor pathway and the MAPK signaling cascade, which can lead to cell cycle arrest and apoptosis.[3][5]
Below is a diagram illustrating the potential signaling pathway for this compound-induced apoptosis.
Caption: Putative signaling pathway of this compound.
In Vivo Experimental Design: A Generalized Protocol
The following sections outline a generalized protocol for evaluating the anticancer efficacy of this compound in vivo using a xenograft mouse model. This is a widely used preclinical model in cancer research.[6][7][8]
Animal Model Selection and Husbandry
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice are immunodeficient and will not reject human tumor xenografts.[9][10]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. They should have free access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Implantation
-
Cell Line: A human cancer cell line relevant to the proposed target of this compound (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer).[1][2]
-
Cell Preparation: Cells are cultured under standard conditions. On the day of implantation, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
Experimental Groups and Treatment
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[9][10] Mice are then randomly assigned to treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control: Administered with the vehicle used to dissolve this compound.
-
Group 2: this compound (Low Dose): e.g., 25 mg/kg body weight.
-
Group 3: this compound (High Dose): e.g., 50 mg/kg body weight.
-
Group 4: Positive Control: A standard-of-care chemotherapeutic agent for the chosen cancer type (e.g., Doxorubicin).
-
-
Drug Formulation and Administration:
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be below 10%.
-
Administration: The compound is administered via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
-
Monitoring and Endpoints
-
Tumor Growth: Tumor volume is measured every 2-3 days with calipers.
-
Body Weight: Animal body weight is recorded every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Mice are monitored daily for any signs of distress or toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Experimental Workflow Diagram
Caption: In vivo experimental workflow.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Volume and Body Weight Data (Hypothetical)
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) |
| Vehicle Control | 125.4 ± 15.2 | 1850.6 ± 210.3 | - | 22.1 ± 1.5 | 23.5 ± 1.8 |
| This compound (25 mg/kg) | 128.1 ± 14.8 | 980.3 ± 150.7 | 47.0 | 22.3 ± 1.6 | 21.9 ± 1.7 |
| This compound (50 mg/kg) | 126.9 ± 16.1 | 550.1 ± 98.5 | 70.3 | 22.0 ± 1.4 | 20.8 ± 1.9 |
| Positive Control (e.g., Doxorubicin) | 127.5 ± 15.5 | 450.8 ± 85.2 | 75.6 | 22.2 ± 1.5 | 19.5 ± 2.1 |
Table 2: Final Tumor Weight (Hypothetical)
| Treatment Group | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | 1.95 ± 0.25 |
| This compound (25 mg/kg) | 1.02 ± 0.18 |
| This compound (50 mg/kg) | 0.58 ± 0.11 |
| Positive Control (e.g., Doxorubicin) | 0.47 ± 0.09 |
Conclusion
These application notes and protocols provide a comprehensive, albeit generalized, guide for the in vivo evaluation of this compound's anticancer potential. The experimental design is based on established methodologies for testing quinone-based compounds and can be adapted based on the specific cancer type and the compound's characteristics. Careful consideration of the animal model, treatment regimen, and endpoints is crucial for obtaining reliable and translatable results. Further studies, including pharmacokinetic and pharmacodynamic analyses, would be necessary to fully characterize the in vivo behavior of this compound.
References
- 1. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 4. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Formulation of 5'-Demethylaquillochin for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Demethylaquillochin, a coumarinolignan derivative, presents a promising scaffold for therapeutic development due to the known anti-inflammatory and antioxidant activities of this class of compounds. A critical step in the preclinical evaluation of any new chemical entity is the development of appropriate formulations for administration in animal models. As this compound is anticipated to have low aqueous solubility, a common characteristic of polyphenolic compounds, this document provides detailed application notes and protocols for its formulation for oral and intravenous administration in rodent models. These guidelines are based on established methods for formulating poorly water-soluble drugs for in vivo studies.
Physicochemical Properties and Formulation Challenges
The formulation development for this compound must address its presumed low aqueous solubility, which can lead to poor absorption and variable bioavailability. The primary goal is to develop stable and homogenous formulations that allow for accurate and reproducible dosing.
Recommended Formulation Strategies
Based on the lipophilic nature of coumarinolignans, the following formulation strategies are recommended to enhance the solubility and bioavailability of this compound.
For Oral Administration (Gavage):
-
Co-solvent Systems: A mixture of solvents can be used to dissolve the compound.
-
Suspensions (Micronized or Nanosized): Reducing the particle size of the compound can improve its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.
For Intravenous Administration:
-
Co-solvent Systems: A carefully selected mixture of biocompatible solvents is essential to maintain the compound in solution upon injection into the bloodstream.
Data Presentation: Excipient Concentration Guidelines
The selection of appropriate excipients and their concentrations is crucial for developing safe and effective formulations. The following tables summarize commonly used excipients and their generally accepted concentration ranges for oral and intravenous formulations in preclinical animal studies.
Table 1: Excipients for Oral Formulations in Rodents
| Excipient Category | Excipient | Typical Concentration Range (% w/v) | Notes |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Can improve solubility of many hydrophobic compounds. |
| Propylene Glycol (PG) | 10 - 50% | Often used in combination with other co-solvents. | |
| Dimethyl Sulfoxide (DMSO) | < 10% | Use should be minimized due to potential toxicity. A common formulation for mice is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline[1]. | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.1 - 10% | A non-ionic surfactant used to increase solubility and stability of suspensions. A 5% dose is generally considered safe for animal use[2]. |
| Cremophor EL | < 10% | Can cause hypersensitivity reactions and should be used with caution. | |
| Suspending Agents | Carboxymethylcellulose (CMC) | 0.5 - 2% | Used to increase the viscosity of the vehicle and prevent sedimentation of suspended particles. |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 2% | A common suspending agent in nanosuspension formulations[3]. | |
| Oils (for SEDDS) | Sesame Oil, Corn Oil, Miglyol 812 | 30 - 60% | The oil phase in which the drug is dissolved. |
Table 2: Excipients for Intravenous Formulations in Rodents
| Excipient Category | Excipient | Typical Concentration Range (% v/v) | Notes |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | ≤ 50% | High concentrations can cause hemolysis and renal toxicity. A combination of 5% NMP, 45% PG, and 50% PEG 400 has been shown to be tolerable in rats at 1 mL/kg[4][5]. |
| Propylene Glycol (PG) | ≤ 45% | Often used in combination with PEG 400. | |
| Ethanol | < 10% | Can cause pain on injection and hemolysis at higher concentrations. | |
| N-methyl-2-pyrrolidone (NMP) | ≤ 5% | A potent solubilizing agent, but should be used at low concentrations due to toxicity. | |
| Surfactants | Polysorbate 80 (Tween 80) | < 5% | Used to prevent precipitation of the drug upon injection. |
| Solutol HS 15 | < 20% | A non-ionic solubilizer and emulsifying agent. | |
| Tonicity Agents | Saline (0.9% NaCl) | q.s. to final volume | Used to make the formulation isotonic. |
| Dextrose (5%) | q.s. to final volume | An alternative to saline for achieving isotonicity. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a clear solution of this compound for oral administration.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile Saline (0.9% NaCl)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add PEG 400 to the vial to a final concentration of 40% of the total volume.
-
Add Tween 80 to a final concentration of 5%.
-
Place the vial on a magnetic stirrer and stir until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Once dissolved, add sterile saline to reach the final desired volume.
-
Continue stirring for another 10-15 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
Store the formulation at 4°C, protected from light.
Protocol 2: Preparation of a Nanosuspension for Oral Gavage
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Wet milling equipment (e.g., bead mill)
-
Zirconia beads (0.1-0.5 mm)
Procedure:
-
Prepare a dispersing medium by dissolving HPMC (0.5% w/v) and Tween 80 (0.5% w/v) in deionized water[3].
-
Add this compound to the dispersing medium to the desired concentration (e.g., 10 mg/mL).
-
Add zirconia beads to the suspension. The volume of beads should be approximately equal to the volume of the suspension.
-
Mill the suspension using a bead mill at a high speed for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined experimentally to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the particle size and distribution of the nanosuspension using a suitable technique like dynamic light scattering (DLS).
-
Store the nanosuspension at 4°C. Shake well before each use.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
Objective: To prepare a lipid-based formulation that forms a microemulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Sesame oil)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Glass vials
-
Vortex mixer
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Based on the solubility studies, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).
-
Weigh the required amount of this compound and dissolve it in the selected oil.
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Vortex the mixture until a clear, isotropic solution is formed. Gentle heating may be used to aid dissolution.
-
To assess the self-emulsification properties, add a small amount of the SEDDS formulation to water and observe the formation of a microemulsion.
-
The final formulation should be stored in a sealed container at room temperature.
Protocol 4: Preparation of a Co-solvent Formulation for Intravenous Injection
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
N-methyl-2-pyrrolidone (NMP)
-
Sterile Water for Injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound and place it in a sterile glass vial.
-
Prepare the co-solvent vehicle. A common combination is 5% NMP, 45% PG, and 50% PEG 400[4][5].
-
Add the co-solvent vehicle to the this compound and stir until completely dissolved.
-
If necessary, sterile water for injection can be added to adjust the final concentration, but care must be taken to avoid precipitation.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C, protected from light.
Mandatory Visualizations
Signaling Pathways
Coumarins and their derivatives have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways[6][7][8][9][10][11][12][13]. The following diagram illustrates a hypothetical mechanism of action for this compound.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflows
The following diagrams illustrate the workflows for preparing the different formulations.
Caption: Workflow for Co-solvent Formulation Preparation.
Caption: Workflow for Nanosuspension Preparation.
Caption: Workflow for SEDDS Preparation.
Conclusion
The successful formulation of this compound for animal studies is a critical determinant of the reliability and reproducibility of preclinical data. The protocols and guidelines presented here offer a starting point for developing suitable oral and intravenous formulations. It is imperative that for each new compound, formulation development is approached systematically, with careful consideration of the physicochemical properties of the drug and the safety of the excipients. Stability studies of the final formulations are also highly recommended to ensure that the compound remains in its desired state throughout the duration of the in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Assessment of toxicity and tolerability of a combination vehicle; 5% Pharmasolve, 45% Propylene glycol and 50% Polyethylene glycol 400 in rats following repeated intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Wnt/β-Catenin Pathway Inhibitors Using a Natural Product Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Natural products represent a rich source of chemical diversity for the discovery of novel modulators of this pathway. This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize natural product inhibitors of the Wnt/β-catenin signaling pathway. The workflow incorporates a primary screen using a luciferase reporter assay, followed by secondary assays to confirm activity and assess cytotoxicity.
Core Requirements
This protocol provides a framework for:
-
Primary Screening: High-throughput screening of a natural product library to identify inhibitors of TCF/LEF-dependent transcription.
-
Hit Confirmation: Dose-response analysis of primary hits to confirm activity and determine potency.
-
Cytotoxicity Profiling: Evaluation of the cytotoxic effects of confirmed hits to distinguish specific pathway inhibition from general toxicity.
Experimental Workflow
The overall experimental workflow for the high-throughput screening campaign is depicted below. It begins with the primary screening of a natural product library, followed by hit confirmation and a cytotoxicity assessment of the confirmed hits.
Caption: High-throughput screening workflow for the identification of Wnt/β-catenin pathway inhibitors.
Signaling Pathway: Canonical Wnt/β-Catenin Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6.[1][4] This leads to the recruitment of Dishevelled (DVL) and the inhibition of the "destruction complex," which consists of Axin, APC, CK1α, and GSK3β. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Wnt-induced inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1][4] In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes involved in cell proliferation and survival.[1]
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Experimental Protocols
Primary High-Throughput Screen: TCF/LEF Luciferase Reporter Assay
This assay is designed to identify compounds that inhibit the transcriptional activity of β-catenin/TCF. A stable cell line expressing a TCF/LEF-driven firefly luciferase reporter is used.[3][5]
Materials:
-
DLD-1 or HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Natural product library (e.g., 10 mg/mL stocks in DMSO)
-
White, opaque 384-well assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the TCF/LEF-luciferase reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition:
-
Prepare a working concentration of the natural product library compounds (e.g., 10 µM) in culture medium.
-
Add 10 µL of the compound solution to the respective wells.
-
For controls, add 10 µL of medium with 0.1% DMSO (negative control) or a known Wnt inhibitor (positive control).
-
-
Pathway Activation: Add 10 µL of Wnt3a conditioned media to all wells (except for negative controls) to stimulate the Wnt/β-catenin pathway.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Secondary Assay: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxicity of the hit compounds.[6]
Materials:
-
Parental DLD-1 or HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Confirmed hit compounds from the primary screen
-
Clear, flat-bottom 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds (e.g., from 0.1 to 100 µM) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds.
-
Include wells with medium and 0.1% DMSO as a vehicle control.
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
Data Presentation
The quantitative data from the primary and secondary screens should be summarized for clear interpretation and comparison.
Table 1: Results from Primary High-Throughput Screen
| Compound ID | Luminescence (RLU) | % Inhibition | Hit (Yes/No) |
| NP-001 | 450,000 | 10% | No |
| NP-002 | 150,000 | 70% | Yes |
| NP-003 | 25,000 | 95% | Yes |
| ... | ... | ... | ... |
| Positive Control | 20,000 | 96% | - |
| Negative Control | 500,000 | 0% | - |
Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | Luciferase IC₅₀ (µM) | MTT IC₅₀ (µM) | Therapeutic Index (MTT IC₅₀ / Luc IC₅₀) |
| NP-002 | 5.2 | > 100 | > 19.2 |
| NP-003 | 1.8 | 3.5 | 1.9 |
| ... | ... | ... | ... |
Disclaimer: The information provided in this document is intended for research purposes only. The protocols described are generalized and may require optimization for specific cell lines and experimental conditions. Due to the lack of specific published data for 5'-Demethylaquillochin, this document provides a generalized framework for the high-throughput screening of a hypothetical natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 5'-Demethylaquillochin solubility for experiments
This guide provides researchers, scientists, and drug development professionals with technical support for handling 5'-Demethylaquillochin, focusing on overcoming solubility challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a chemical compound of interest in various research fields. Like many complex organic molecules, it possesses low aqueous solubility, which can present challenges for in vitro and in vivo experiments.
Q2: Why is my this compound difficult to dissolve? The molecular structure of this compound likely contains hydrophobic regions, making it poorly soluble in aqueous solutions like water, buffers (e.g., PBS), and cell culture media. Achieving a biologically relevant concentration often requires the use of an organic co-solvent.
Q3: What is the recommended solvent for this compound? Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for initially dissolving this compound and similar hydrophobic compounds to create a high-concentration stock solution.[1] For some applications, ethanol or N,N-dimethylformamide (DMF) may also be considered.
Q4: What are the risks of using organic solvents like DMSO in my experiments? While essential for solubilization, organic solvents can be toxic to cells. High concentrations of DMSO can inhibit cell growth, induce differentiation, or cause cell death.[1] It is critical to determine the maximum tolerable DMSO concentration for your specific cell line or experimental system, which is typically below 0.5% (v/v).
Troubleshooting Guide
Q: My this compound precipitated after I diluted my DMSO stock into aqueous media. What should I do? A: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility.
-
Verify DMSO Concentration: Ensure the final DMSO concentration in your working solution remains high enough. For related compounds, a DMSO content higher than 80% was needed to maintain solubility at 10⁻³ M.[2] While you must keep the final DMSO concentration in your assay low (e.g., <0.5%), the intermediate dilution step may require a higher percentage.
-
Use a Serial Dilution Protocol: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Increase Final DMSO Percentage: Test if your experimental system can tolerate a slightly higher final DMSO concentration (e.g., 0.2% instead of 0.1%).
-
Consider Formulation Aids: For in vivo studies or challenging systems, consider using formulation vehicles like cyclodextrins, liposomes, or solutions containing Tween® 80 or carboxymethylcellulose (CMC).
Q: I'm observing cellular toxicity that might be from my solvent. How can I confirm this? A: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO in media) as your experimental samples but without the this compound. If you observe toxicity in the vehicle control, the solvent is the likely cause.
Q: Can I heat or sonicate the solution to improve solubility? A: Yes. Gentle warming (e.g., to 37°C) or brief sonication can help dissolve the compound in the initial solvent to create the stock solution. However, be cautious, as excessive heat may degrade the compound. Always check for stability information if available. After creating the stock, ensure it is fully dissolved before making further dilutions.
Experimental Protocols & Data
Solvent Suitability Overview
The table below provides a qualitative guide to solvents for this compound, based on general principles for poorly soluble compounds. Researchers should perform their own solubility tests to confirm optimal conditions.[3]
| Solvent | Suitability for Stock Solution (High Conc.) | Suitability for Working Solution (Aqueous) | Notes |
| DMSO | High | Low | Recommended for primary stock. Dilute carefully to avoid precipitation.[1][4] |
| Ethanol | Moderate | Low | Can be an alternative to DMSO, but often less effective and potentially more volatile. |
| PBS / Buffers | Very Low | High (if diluted from stock) | The compound is generally insoluble directly in aqueous buffers. |
| Cell Culture Media | Very Low | High (if diluted from stock) | Direct dissolution is not recommended. Add dropwise from a concentrated stock. |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Bring the this compound vial and anhydrous (cell-culture grade) DMSO to room temperature.
-
Calculation: Determine the required mass of the compound and volume of DMSO. For example, for 1 ml of a 10 mM solution (assuming a hypothetical MW of 350 g/mol ): 0.01 mol/L * 0.001 L * 350 g/mol = 0.0035 g = 3.5 mg.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly. If full dissolution is not achieved, briefly sonicate the vial in a water bath or warm it gently at 37°C for 5-10 minutes.
-
Verification: Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound.
Visual Workflow & Diagrams
The following diagram illustrates the recommended workflow for solubilizing this compound for a typical cell-based experiment.
Caption: Decision workflow for preparing and diluting this compound.
References
stability issues with 5'-Demethylaquillochin in solution
This technical support center provides guidance on the common stability issues encountered with 5'-Demethylaquillochin in solution. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A1: A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation.[1] Quinone compounds like this compound are susceptible to oxidation, which can lead to the formation of colored degradation products.[1] This process can be accelerated by several factors, including exposure to light, oxygen, and elevated temperatures.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound, a quinone-based compound, is influenced by several factors:
-
pH: Quinones can be unstable in aqueous solutions, and the rate of degradation is often pH-dependent.[1][2]
-
Exposure to Oxygen: Molecular oxygen can promote the oxidation of quinone compounds.[1]
-
Exposure to Light: UV radiation can provide the energy to initiate and accelerate degradation reactions.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[1][3]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of quinones.[1]
-
Solvent: The choice of solvent can impact stability. Aqueous solutions, in particular, can lead to nucleophilic attack on the quinone ring.[2]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the provided search results, the degradation of quinones generally involves the oxidation of the hydroquinone moiety. This can proceed through a semiquinone radical intermediate to form more stable oxidized species or undergo polymerization to form colored compounds.[1]
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
A4: To maximize the stability of your stock solutions, consider the following best practices:
-
Use High-Purity Solvents: Start with high-purity, deoxygenated solvents. For aqueous solutions, it is advisable to use deionized water that has been degassed by sparging with an inert gas like nitrogen or argon.[1]
-
Control pH: If compatible with your experimental design, buffer the solution to a pH where this compound exhibits maximum stability, which for many similar compounds is around pH 4.[4]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Store at Low Temperatures: Store stock solutions at -20°C or -80°C.
-
Aliquot: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity
Symptoms:
-
Inconsistent or lower-than-expected results in biological assays.
-
A significant decrease in the measured concentration of the active compound over a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation in Solution | Verify the stability of your working solution under your experimental conditions (e.g., temperature, pH, light exposure). | Prepare fresh working solutions immediately before each experiment. If possible, perform a time-course experiment to measure the compound's concentration over the duration of your assay using a suitable analytical method like HPLC. |
| Improper Storage | Review your storage conditions for stock solutions. | Ensure stock solutions are stored at or below -20°C, protected from light, and have not undergone multiple freeze-thaw cycles. |
| Solvent Incompatibility | The compound may be degrading in the chosen solvent. | If using an aqueous buffer, consider preparing the stock solution in an organic solvent like DMSO and diluting it into your aqueous buffer just before use. Minimize the final concentration of the organic solvent. |
Issue 2: Precipitation of the Compound in Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Lower than expected concentration when measured spectrophotometrically or by other methods.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | The concentration of this compound may exceed its solubility limit in the chosen solvent. | Determine the solubility of this compound in your solvent system. You may need to use a co-solvent or adjust the pH to improve solubility. |
| Formation of Insoluble Degradation Products | Advanced degradation can lead to the formation of insoluble polymers. | Follow the recommendations for preventing degradation, such as protecting the solution from light and oxygen. If precipitation is observed, the solution should be discarded. |
| pH-Dependent Solubility | Changes in the pH of the solution during storage or use could affect solubility. | Ensure the pH of your solution is maintained within the optimal range for both stability and solubility. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental buffer (e.g., phosphate-buffered saline at a specific pH)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare the Test Solution: Dilute the stock solution with the experimental buffer to the final desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration and purity. This will serve as the baseline.
-
Incubation: Store the test solution under the conditions you wish to evaluate (e.g., specific temperature, light or dark conditions).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial (T=0) measurement. Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Synthesis of 5'-Demethylaquillochin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 5'-Demethylaquillochin. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Suzuki Coupling of 2-amino-4-methoxyphenol and (2-formylphenyl)boronic acid
Question 1: My Suzuki coupling reaction has a low yield, with significant amounts of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in Suzuki coupling reactions is a common issue that can often be traced back to the catalyst system, reaction setup, or reagent quality.[1] Here are the primary areas to investigate:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[1] Incomplete degassing of the solvent and reaction vessel can lead to catalyst oxidation and deactivation. Ensure you are using a robust degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[1][2] It is recommended to use freshly purchased or recrystallized boronic acid. The purity of the aryl halide and the base is also critical.
-
Suboptimal Ligand Choice: For coupling with an electron-rich aminophenol, a sufficiently electron-rich and bulky phosphine ligand is often required to promote the oxidative addition and reductive elimination steps.[1][2] If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized ligand such as SPhos, XPhos, or RuPhos.[2]
-
Incorrect Base: The choice and quality of the base are crucial. The base activates the boronic acid for transmetalation.[3] K₂CO₃ and K₃PO₄ are commonly used, often with some water present to aid solubility and activation.[3] Ensure your base is finely powdered and anhydrous if the reaction requires it, or of a specific hydrate form.
Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid to form a symmetrical biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.[4] This oxidizes the Pd(0) catalyst to Pd(II), which can promote this unwanted side reaction.[4]
To minimize homocoupling:
-
Improve Degassing: Rigorously exclude oxygen from your reaction.[1]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure your conditions are suitable for its in-situ reduction to Pd(0). Alternatively, use a direct Pd(0) source like Pd(PPh₃)₄.
-
Control Reaction Temperature: Excessively high temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.
Question 3: The purification of the biaryl amine product is difficult due to its polarity and co-elution with byproducts. What purification strategies can I employ?
Answer: Highly polar amines can be challenging to purify via standard silica gel chromatography.[5][6]
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer and re-extract your product.
-
Modified Chromatography:
-
Amine-treated silica: Use silica gel that has been pre-treated with triethylamine to reduce tailing of the basic amine product.
-
Alternative stationary phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column for purification.[7] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[7][8]
-
Step 3: Intramolecular Cyclization to form the Quinoline Core
Question 4: The intramolecular cyclization to form the quinoline ring is giving a low yield. What factors should I optimize?
Answer: The efficiency of intramolecular cyclizations is highly dependent on reaction conditions that favor the formation of the desired ring system over intermolecular side reactions.
-
Reaction Concentration: The cyclization should be run under high dilution conditions (e.g., 0.01-0.05 M) to minimize intermolecular reactions, such as polymerization.
-
Choice of Base/Acid: The catalyst for the cyclization is critical. If it is a base-mediated condensation, screen different bases (e.g., NaH, K₂CO₃, DBU) and solvents. For acid-catalyzed cyclizations (e.g., Eaton's reagent, PPA), the temperature and reaction time are key parameters to optimize to avoid decomposition.
-
Temperature and Time: These reactions can be sensitive to temperature. Too low, and the reaction may not proceed; too high, and you may see decomposition or byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound? A1: The synthesis is a four-step sequence starting from commercially available materials. It involves a Suzuki coupling to create the key C-C bond, followed by amide formation, an intramolecular cyclization to construct the quinoline core, and a final demethylation to yield the target molecule.
Q2: How critical is the purity of starting materials and solvents? A2: It is extremely critical. Impurities in starting materials can lead to side reactions and lower yields. Solvents, especially for the Suzuki coupling, must be anhydrous and free of peroxides and oxygen to prevent catalyst deactivation.[1]
Q3: Are there any specific safety precautions I should take during this synthesis? A3: Standard laboratory safety procedures should be followed. Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood. Some bases used in the cyclization step, like NaH, are pyrophoric and react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents used.
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 52 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 91 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF/H₂O | 80 | 88 |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (Table 1, Entry 4)
To a flame-dried Schlenk flask was added 2-amino-4-methoxyphenol (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.5 eq). The flask was evacuated and backfilled with argon three times. Toluene and water (4:1 v/v, 0.1 M) were added, and the mixture was sparged with argon for 20 minutes. Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%) were then added under a positive pressure of argon. The flask was sealed and heated to 110 °C in an oil bath for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
References
Technical Support Center: Crystallization of 5'-Demethylaquillochin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5'-Demethylaquillochin.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What solvents should I try?
A1: this compound (C₂₀H₁₈O₉, M.W. 402.35) is a polar natural product.[1][2] For polar compounds, it is recommended to start with polar solvents. Try solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] You can also explore binary solvent systems where one solvent readily dissolves the compound and the other acts as an anti-solvent to induce crystallization.[1]
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystal. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that particular solvent, or if the rate of cooling is too rapid.[4]
To troubleshoot this:
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Reheat the solution until the oil completely redissolves.
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Add a small amount of additional solvent to reduce the level of supersaturation.
-
Slow down the cooling process. Allow the solution to cool gradually to room temperature before placing it in a colder environment.[4]
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Consider a different solvent system. The chosen solvent's boiling point should ideally be lower than the melting point of your compound.[4]
Q3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take to induce crystallization?
A3: If crystals do not form spontaneously, you can try to induce nucleation. Here are a few common techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[5]
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Seeding: Introduce a tiny crystal of this compound (if you have a previously crystallized batch) into the supersaturated solution. This seed crystal will act as a template for further crystal growth.[5]
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Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can promote crystallization.
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Reduce the amount of solvent: If you have too much solvent, the solution may not be sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield can be due to several factors:
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Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved in the mother liquor.[5] Before discarding the filtrate, you can test for remaining compound by evaporating a small sample to see if a solid residue forms.[5]
-
Premature filtration: Ensure that the crystallization process is complete before filtering.
-
Inappropriate solvent system: The ideal solvent will dissolve the compound when hot but have low solubility when cold.
To improve your yield, carefully optimize the solvent volume and the cooling process.
Q5: The crystals form too quickly and appear as a fine powder. How can I grow larger, higher-quality crystals?
A5: Rapid crystallization often traps impurities within the crystal lattice, leading to lower purity.[5] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[5] To slow down crystallization:
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Use more solvent: Add a slight excess of the "good" solvent to keep the compound in solution for a longer period during cooling.[5]
-
Insulate the flask: Place the flask on a non-conductive surface (like a cork ring or folded paper towels) and cover it to slow the rate of cooling.[3]
-
Consider a different solvent system: A solvent in which the compound has slightly higher solubility at room temperature may promote slower crystal growth.
Data Presentation
Table 1: Solvent Screening for this compound Crystallization (Example Data)
| Solvent System (v/v) | Temperature (°C) for Dissolution | Crystal Formation Observations | Estimated Yield (%) |
| Methanol | 60 | Fine needles formed rapidly upon cooling | 75 |
| Ethanol:Water (9:1) | 75 | Small prisms after 12 hours | 82 |
| Acetone | 50 | Oiled out upon cooling | N/A |
| Ethyl Acetate | 70 | No crystals after 24 hours | 0 |
| Dichloromethane | 40 | Amorphous precipitate | < 20 |
Note: This table presents hypothetical data. Researchers should populate it with their own experimental results.
Experimental Protocols
Protocol 1: General Crystallization by Slow Cooling
-
Dissolution: In an Erlenmeyer flask, add a small amount of your chosen solvent to the this compound sample. Gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, you can insulate the flask.
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
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Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
References
Technical Support Center: Optimizing In Vitro Dosage of Novel Compounds
Disclaimer: Due to the limited publicly available data on 5'-Demethylaquillochin, this technical support center provides a generalized framework for optimizing the in vitro dosage of a novel research compound. The principles, protocols, and troubleshooting guides presented here are broadly applicable and should be adapted to the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the initial dosage range for a completely new compound?
A1: Establishing a starting dosage range for a novel compound requires a multi-pronged approach. Begin with a broad range, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar concentrations). A typical starting point could be a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). This initial wide screening is crucial to identify a window of biological activity without prior knowledge of the compound's potency.
Q2: How do I select the appropriate cell line for my initial cytotoxicity studies?
A2: The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa, HEK293, or A549 can be suitable. However, if the compound is being investigated for a specific therapeutic area, it is imperative to use cell lines relevant to that field (e.g., MCF-7 for breast cancer research, SH-SY5Y for neurotoxicity studies). Consider the metabolic activity and doubling time of the chosen cell line, as these factors can influence the outcome of cytotoxicity assays.
Q3: My compound is not showing any effect at the concentrations tested. What should I do?
A3: If your compound does not exhibit any activity, consider the following troubleshooting steps:
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Expand the Concentration Range: The effective concentration might be higher than initially tested.
-
Check Compound Stability and Solubility: Ensure the compound is stable and soluble in your culture medium at the tested concentrations. Precipitated compound will not be bioavailable to the cells. Consider using a different solvent or a lower percentage of the current solvent (e.g., DMSO).
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Increase Incubation Time: The compound may require a longer duration to exert its effects. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).
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Select a More Sensitive Cell Line: The chosen cell line may be resistant to the compound's mechanism of action.
-
Verify Compound Purity and Identity: Ensure the integrity of your compound stock.
Q4: I'm observing high variability between my replicate wells. What are the common causes?
A4: High variability can stem from several sources:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and precise pipetting to have a consistent number of cells in each well.
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Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
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Compound Precipitation: Visually inspect the wells for any signs of compound precipitation.
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Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dilutions and additions.
-
Contamination: Check for any signs of microbial contamination in your cell cultures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number.2. Differences in cell confluence at the time of treatment.3. Inconsistent incubation times.4. Instability of the compound in solution. | 1. Use cells within a consistent and narrow passage number range.2. Seed cells to achieve a consistent confluence (e.g., 70-80%) before adding the compound.3. Standardize the incubation period for all experiments.4. Prepare fresh dilutions of the compound for each experiment. |
| High background in cytotoxicity assay | 1. Contamination of cell culture.2. Reagent interference with the assay.3. Cell death in the vehicle control. | 1. Regularly test for mycoplasma and other contaminants.2. Run a control with the compound in cell-free medium to check for direct interaction with assay reagents.3. Ensure the concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%). |
| No dose-dependent effect observed | 1. The tested concentration range is too narrow or not in the active range.2. The compound has a non-monotonic (hormetic) dose-response.3. The chosen endpoint is not appropriate for the compound's mechanism of action. | 1. Broaden the range of concentrations tested.2. Perform a more detailed dose-response curve with more data points around the suspected active range.3. Consider alternative assays that measure different cellular parameters (e.g., apoptosis, specific enzyme activity). |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
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Cell line of interest
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Complete cell culture medium
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Novel compound stock solution (e.g., in DMSO)
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96-well flat-bottom plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10 µL of MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
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Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Example Cytotoxicity Data for a Novel Compound (Compound X)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 10.5 | |
| A549 | 24 | > 100 |
| 48 | 85.1 | |
| 72 | 55.3 | |
| SH-SY5Y | 24 | 15.7 |
| 48 | 8.2 | |
| 72 | 3.9 |
Visualizations
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing in vitro dosage of a novel compound.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical scenario where a novel compound inhibits a key kinase in a cancer-related signaling pathway.
References
Technical Support Center: Refining Purification Protocols for 5'-Demethylaquillochin
Welcome to the technical support center for the refining and purification of 5'-Demethylaquillochin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this natural alkaloid from Aquilaria species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a natural alkaloid compound.[1] It is primarily derived from the bark of tropical plants belonging to the Aquilaria species, which are commonly found in Southeast Asia.[1] Its chemical formula is C₂₀H₁₈O₉ and it has a molecular weight of 402.4 g/mol .[1] This compound is of significant interest in antimicrobial research.[1]
Q2: What are the general steps for purifying this compound from Aquilaria bark?
A2: A typical purification workflow for alkaloids like this compound from Aquilaria bark involves the following stages:
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Extraction: Initial extraction from the dried and powdered plant material using an organic solvent.
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Fractionation: Liquid-liquid extraction to partition the alkaloids and remove major classes of impurities.
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Column Chromatography: Separation of the crude alkaloid fraction using silica gel column chromatography.
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Preparative HPLC: High-performance liquid chromatography for final purification to achieve high purity.
Q3: What are the expected yields and purity for this type of purification?
A3: Specific yield and purity data for this compound are not widely published. However, based on the purification of similar bioactive compounds from Aquilaria species and other plants, the following can be used as a general guide. The yield of total flavonoids from Aquilaria leaves, for instance, has been reported to be around 6.68%.[2] The purity of alkaloids after macroporous resin column chromatography has been reported to be over 90%.[3] Preparative HPLC can further increase the purity to greater than 98%.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | The choice of solvent is critical for efficient extraction.[4] Methanol and ethanol are effective polar solvents for extracting a broad range of alkaloids.[4] Consider performing small-scale trial extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) to determine the optimal one for this compound. |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or perform multiple extraction cycles. The solvent-to-plant ratio should be optimized to ensure complete extraction.[4] |
| Degradation of this compound during Extraction | Alkaloids can be sensitive to heat.[5] If using a heated extraction method like Soxhlet, consider lowering the temperature or using a non-thermal method like maceration or ultrasound-assisted extraction. Phenolic compounds can also degrade at high temperatures.[6][7] |
Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel is a common and effective stationary phase for separating alkaloids.[8][9] Ensure the silica gel is properly activated and packed in the column to avoid channeling.[10] |
| Suboptimal Mobile Phase | The choice of solvent system is crucial for good separation.[10] A gradient elution from a non-polar solvent (e.g., hexane or chloroform) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating compounds of varying polarities. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.[10] |
| Co-elution of Impurities | If this compound co-elutes with impurities, consider using a different chromatographic technique, such as Sephadex LH-20 column chromatography, which separates based on molecular size and polarity. |
Low Purity after Preparative HPLC
| Potential Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Suboptimal HPLC Conditions | Optimize the mobile phase composition, flow rate, and column temperature. For alkaloids, using a C18 column with a mobile phase of water/methanol or water/acetonitrile containing a small amount of acid (e.g., 0.1% TFA or formic acid) can improve peak shape.[11] | | Column Overload | Injecting too much sample can lead to poor separation and broad peaks. Reduce the injection volume or the concentration of the sample. | | Presence of Isomers or Closely Related Compounds | If isomers are present, achieving baseline separation can be challenging. Consider using a longer column, a smaller particle size stationary phase, or a different column chemistry (e.g., a phenyl-hexyl column).[11] |
Compound Degradation During Purification
| Potential Cause | Troubleshooting Steps |
| Sensitivity to pH | Alkaloids can be unstable at very high or low pH.[12] When performing acid-base extractions, avoid extreme pH values if possible and minimize the time the compound is exposed to these conditions. |
| Oxidation | Phenolic compounds are susceptible to oxidation.[13] Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and use degassed solvents. The addition of antioxidants like ascorbic acid during extraction may also be beneficial. |
| Light Sensitivity | Some natural products are light-sensitive.[5] Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of alkaloids and related compounds from plant sources. Note that these are not specific to this compound but can serve as a benchmark.
| Purification Step | Parameter | Value | Source Compound/Plant |
| Solvent Extraction | Yield of Total Flavonoids | 6.68% | Aquilaria leaves[2] |
| Macroporous Resin Chromatography | Purity of Total Alkaloids | > 90% | Macleaya cordata[3] |
| Macroporous Resin Chromatography | Recovery Rate of Total Alkaloids | > 91.24% | Macleaya cordata[3] |
| Counter-current Chromatography | Purity of Isolated Alkaloids | 90.2% - 98.8% | Lotus leaves and plumules[14] |
| Preparative HPLC | Purity of Isolated Flavonoids | > 98% | Crataegus pinnatifida leaves[15] |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Fractionation
This protocol describes a general method for obtaining a crude alkaloid extract from Aquilaria bark.
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Preparation of Plant Material: Dry the Aquilaria bark at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. Grind the dried bark into a fine powder.
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Solvent Extraction: Macerate the powdered bark in 96% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 24-48 hours at room temperature with occasional stirring. Filter the extract and repeat the extraction process two more times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
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Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude ethanol extract in 2% sulfuric acid. b. Wash the acidic solution with an equal volume of diethyl ether three times to remove neutral and weakly acidic compounds. Discard the ether layers. c. Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. d. Extract the alkaline solution with an equal volume of chloroform three times. The alkaloids will partition into the chloroform layer. e. Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.[16]
Protocol 2: Silica Gel Column Chromatography
This protocol outlines the purification of the crude alkaloid extract using silica gel column chromatography.
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Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.[17]
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Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried sample-silica mixture onto the top of the prepared column.
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Elution: Begin elution with the initial non-polar solvent (e.g., chloroform). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be:
-
100% Chloroform
-
Chloroform:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
-
Chloroform:Methanol (9:1, 8:2, etc.)
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on the TLC profile.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
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Method Development: Develop an analytical HPLC method first to determine the optimal separation conditions. A C18 column is commonly used for alkaloid purification.[11] A good starting mobile phase is a gradient of water (with 0.1% formic acid or TFA) and methanol or acetonitrile.[11]
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Preparative Separation: a. Dissolve the semi-purified fraction from column chromatography in the mobile phase. b. Inject the sample onto a preparative C18 column. c. Elute using the optimized isocratic or gradient mobile phase at a higher flow rate suitable for the preparative column. d. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength determined from the UV spectrum of the compound).
-
Fraction Collection: Collect the peak corresponding to this compound.
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Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
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Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or rotary evaporation, to obtain the pure compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low crude extract yield.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated ‘Qi-Nan’ Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on separation and purification of total alkaloids from Macleaya cordata] [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
addressing batch-to-batch variability of 5'-Demethylaquillochin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of 5'-Demethylaquillochin.
Understanding Batch-to-Batch Variability
Batch-to-batch variability is a common challenge when working with natural products like this compound, an alkaloid derived from the bark of Aquilaria species.[1] This variability can arise from several factors, including the geographical source of the plant material, harvesting time, extraction and purification methods, and storage conditions. Such inconsistencies can significantly impact experimental reproducibility and the reliability of research findings.
This guide offers a structured approach to identifying, characterizing, and mitigating the effects of batch-to-batch variability in your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural alkaloid compound.[1] Its mode of action is reported to involve the interference with microbial cell wall synthesis and potentially the inhibition of enzymes essential for microbial replication.[1] This makes it a compound of interest for antimicrobial research.[1]
Q2: We are observing different levels of antimicrobial activity between different batches of this compound. What could be the cause?
A2: Discrepancies in biological activity between batches are a hallmark of batch-to-batch variability. The primary causes can be categorized as follows:
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Purity and Impurity Profile: The presence and concentration of impurities can differ between batches. Some impurities may have synergistic or antagonistic effects on the primary compound's activity.
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Concentration Discrepancies: Even with the same stated concentration, minor variations can occur. It is crucial to perform an independent concentration validation for each new batch.
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Degradation: Improper storage (e.g., exposure to light, temperature fluctuations) can lead to the degradation of the compound, reducing its effective concentration and activity.
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Presence of Isomers: Different batches may contain varying ratios of stereoisomers, which can exhibit different biological activities.
Q3: How can we ensure the consistency of our this compound stock solutions?
A3: To ensure consistency, it is critical to establish a robust internal quality control (QC) process for each new batch received. This should include:
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Analytical Characterization: Perform analytical tests to confirm the identity and purity of the compound.
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Standardized Stock Solution Preparation: Prepare stock solutions using a consistent, documented protocol.
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Aliquoting and Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them under recommended conditions (typically -20°C or -80°C, protected from light).
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Regular Quality Checks: Periodically re-evaluate the purity and concentration of your stock solutions, especially for long-term studies.
Q4: What are the best practices for storing this compound?
A4: While specific stability data for this compound is not widely published, general best practices for natural product alkaloids should be followed:
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Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
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In Solution: Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms:
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High variability in IC50 values between experiments using different batches.
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Unexpected cytotoxicity or off-target effects with a new batch.
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Loss of expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Purity Variation | Characterize the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to identify any new or different impurity peaks. | HPLC Analysis: 1. Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).2. Use a C18 reverse-phase column.3. Run a gradient elution from a polar solvent (e.g., water with 0.1% formic acid) to a less polar solvent (e.g., acetonitrile with 0.1% formic acid).4. Monitor the elution profile using a UV detector at a wavelength appropriate for the compound's chromophore.5. Compare the peak area of the main compound and any impurities across different batches. |
| Concentration Inaccuracy | Verify the concentration of your stock solution using a quantitative method such as quantitative NMR (qNMR) or by creating a standard curve with a highly pure reference standard. | Standard Curve by UV-Vis Spectroscopy: 1. Prepare a series of dilutions of a trusted reference standard of this compound.2. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).3. Plot absorbance versus concentration to generate a standard curve.4. Measure the absorbance of your new batch's stock solution and determine its concentration from the standard curve. |
| Compound Degradation | Assess the integrity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to look for degradation products. | LC-MS Analysis: 1. Analyze the sample using an LC-MS system.2. Look for peaks with molecular weights that could correspond to degradation products (e.g., hydrolysis, oxidation).3. Compare the mass spectra of fresh and older batches. |
Issue 2: Poor Solubility or Precipitation in Media
Symptoms:
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Visible precipitate in the cell culture media after adding the compound.
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Inconsistent results at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low Aqueous Solubility | Determine the optimal solvent for your stock solution (e.g., DMSO, ethanol). When diluting into aqueous media, ensure the final solvent concentration is low and consistent across experiments. | Solubility Testing: 1. Prepare a high-concentration stock solution in a non-polar organic solvent (e.g., 10 mM in DMSO).2. Serially dilute the stock solution into your cell culture medium.3. Visually inspect for precipitation at each concentration under a microscope.4. Determine the highest concentration that remains soluble. |
| Interaction with Media Components | Some compounds can bind to serum proteins or other components in the media, reducing their effective concentration. Test the compound's activity in serum-free versus serum-containing media. | Serum-Free vs. Serum-Containing Media Assay: 1. Perform your standard bioassay in parallel using both serum-free and your normal serum-containing medium.2. Compare the dose-response curves. A rightward shift in the curve in the presence of serum suggests binding to serum components. |
Data Presentation: Batch Comparison
To systematically track and compare different batches of this compound, maintain a detailed record of their analytical and biological characterization.
Table 1: Analytical Characterization of this compound Batches
| Batch ID | Date Received | Purity by HPLC (%) | Identity Confirmed by MS (m/z) | Concentration of Stock (mM) | Appearance |
| Batch A | 2025-01-15 | 98.5 | 403.1 [M+H]+ | 10.1 | White powder |
| Batch B | 2025-06-02 | 95.2 | 403.1 [M+H]+ | 9.8 | Off-white powder |
| Batch C | 2025-10-20 | 99.1 | 403.1 [M+H]+ | 10.0 | White powder |
Table 2: Biological Activity of this compound Batches
| Batch ID | Assay Type | Cell Line | IC50 (µM) | Date of Experiment | Notes |
| Batch A | Antimicrobial (MIC) | S. aureus | 5.2 | 2025-02-01 | Consistent with historical data. |
| Batch B | Antimicrobial (MIC) | S. aureus | 8.9 | 2025-06-15 | Reduced potency observed. HPLC showed a significant impurity peak. |
| Batch C | Antimicrobial (MIC) | S. aureus | 5.5 | 2025-11-01 | Activity restored with a higher purity batch. |
Mandatory Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Postulated mechanism of action for this compound.
References
Validation & Comparative
Unraveling the Biological Target of 5'-Demethylaquillochin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise biological target of a novel compound is a critical step in the journey from discovery to clinical application. 5'-Demethylaquillochin, a natural product isolated from the plant Mallotus apelta, has emerged from a genus known for its rich diversity of bioactive molecules. However, the specific molecular target of this compound remains to be elucidated. This guide provides a comprehensive overview of the current knowledge surrounding this compound and its plant origin, and outlines a strategic workflow for its biological target identification.
While direct experimental data on the molecular target of this compound is not yet available in published literature, the Mallotus genus is a well-documented source of compounds with significant biological activities. Extracts and isolated molecules from Mallotus species, including Mallotus apelta, have demonstrated a range of effects, such as cytotoxic, anti-inflammatory, and antiviral properties. These broad activities suggest that compounds like this compound could interact with various cellular pathways, making target identification a compelling area of investigation.
Biological Activities of Compounds and Extracts from Mallotus Species
To provide context for the potential therapeutic relevance of this compound, the following table summarizes the observed biological activities of various extracts and compounds isolated from the Mallotus genus. It is important to note that these activities are not directly attributed to this compound itself but indicate the therapeutic potential of related compounds from the same botanical source.
| Compound/Extract | Source (Species) | Observed Biological Activity | Cell Lines/Model System | Reported IC50/Effect |
| Mallotus apelta extract | Mallotus apelta | Cytotoxicity | Human hepatocellular carcinoma (Hep-2), Rhabdosarcoma (RD) | IC50: 0.49 µg/mL (Hep-2), 0.54 µg/mL (RD)[1] |
| Mallotus apelta extract | Mallotus apelta | Anti-HIV activity | In vitro assays | Showed significant activity[2] |
| Mallotus apelta root extract | Mallotus apelta | Inhibition of duck hepatitis B virus (D-HBV) | Duck model | Restrained D-HBV duplication in vivo[3] |
| Benzopyrans | Mallotus apelta | Cytotoxicity | Not specified | Attributed to the cytotoxic effects of the extract[4][5] |
| Mallotus philippensis extract | Mallotus philippensis | Anti-inflammatory | Murine macrophage-like cells (RAW 264.7), Rat peritoneal mast cells | Inhibited nitric oxide production and histamine release[6] |
| Mallotus peltatus leaf extract | Mallotus peltatus | Anti-inflammatory, Antimicrobial | Albino rats, Various bacteria and fungi | Significant anti-inflammatory activity and broad-spectrum antimicrobial effects[7][8] |
| Cleistanthin A | Mallotus glomerulatus | Cytotoxicity | Breast cancer cell lines (MCF-7, MDA-MB-231) | Potent cytotoxicity with nanomolar IC50 values[9] |
Proposed Workflow for Biological Target Identification
The absence of a known target for this compound presents an opportunity for novel discovery. The following diagram illustrates a generalized experimental workflow that researchers can adapt to identify the biological target of a natural product like this compound.
Detailed Methodologies for Key Experiments
1. Phenotypic Screening:
-
Objective: To identify cellular processes affected by this compound.
-
Protocol: A panel of human cancer cell lines representing different tissue origins is treated with a dose-response range of this compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine sensitivity.
2. Affinity Chromatography:
-
Objective: To isolate proteins that directly bind to this compound.
-
Protocol: this compound is chemically synthesized with a linker arm and immobilized on a solid support (e.g., NHS-activated sepharose beads). A cell lysate is incubated with the compound-conjugated beads. After washing to remove non-specific binders, the specifically bound proteins are eluted. The eluted proteins are then identified using mass spectrometry (LC-MS/MS).
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm direct target engagement in a cellular context.
-
Protocol: Intact cells are treated with either this compound or a vehicle control. The cells are then heated at a range of temperatures. The principle is that a ligand-bound protein will be stabilized against thermal denaturation. After heating, the cells are lysed, and the soluble protein fraction is analyzed by Western blot or mass spectrometry to quantify the amount of the putative target protein that remains in solution at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
The journey to confirm the biological target of this compound is an exciting prospect for the drug discovery community. While its specific mechanism of action is currently unknown, the rich bioactivity of its source genus, Mallotus, provides a strong rationale for further investigation. The application of systematic target identification workflows, combining phenotypic screening, proteomics, and biophysical validation, will be instrumental in unlocking the therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic and Anti-Inflammatory Activities of Leaf Extract of Mallotus repandus (Willd.) Muell. Arg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-allergic agents from natural sources (4): anti-allergic activity of new phloroglucinol derivatives from Mallotus philippensis (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and anti-inflammatory activity of folklore: Mallotus peltatus leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pub.iapchem.org [pub.iapchem.org]
Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors: A Guide for Researchers
An In-depth Look at Potential Therapeutics Targeting Viral Replication
The global scientific community continues its rigorous search for effective antiviral agents to combat SARS-CoV-2, the virus responsible for COVID-19. A key target in this endeavor is the viral main protease (Mpro or 3CLpro), an enzyme critical for the replication of the virus.[1][2][3][4] This guide provides a comparative overview of inhibitors targeting SARS-CoV-2 Mpro, offering valuable insights for researchers, scientists, and drug development professionals.
While computational studies have suggested that the natural product Aquillochin may act as a potential inhibitor of SARS-CoV-2 Mpro, experimental validation of its activity is not yet available in the public domain.[5][6] Therefore, to illustrate a comprehensive comparison, this guide will focus on a selection of well-characterized SARS-CoV-2 Mpro inhibitors with established experimental data.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of several known inhibitors against SARS-CoV-2 Mpro.
| Compound | Type | Target | IC50 (µM) | Assay |
| Nirmatrelvir (PF-07321332) | Covalent | SARS-CoV-2 Mpro | 0.074 (EC50) | Antiviral activity in Vero E6 cells |
| Boceprevir | Covalent | SARS-CoV-2 Mpro | 5.4 | FRET-based in vitro assay |
| GC376 | Covalent | SARS-CoV-2 Mpro | 0.160 | FRET-based in vitro assay |
| Manidipine | Non-covalent | SARS-CoV-2 Mpro | 4.8 | FRET-based in vitro assay |
| Lercanidipine | Non-covalent | SARS-CoV-2 Mpro | 16.2 | FRET-based in vitro assay |
| Bedaquiline | Non-covalent | SARS-CoV-2 Mpro | 18.7 | FRET-based in vitro assay |
| Ebselen | Covalent | SARS-CoV-2 Mpro | 0.67 | FRET-based in vitro assay |
| Rottlerin | Non-covalent | SARS-CoV-2 Mpro | 37 | FRET-based in vitro assay |
| Hyperoside | Non-covalent | SARS-CoV-2 Mpro | 235.8 | FRET-based in vitro assay |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
The Crucial Role of the Main Protease in Viral Replication
The replication of SARS-CoV-2 begins with the translation of its genomic RNA into two large polyproteins, pp1a and pp1ab.[2][4] These polyproteins are non-functional until they are cleaved into smaller, active non-structural proteins (nsps) that form the viral replication and transcription complex (RTC). The SARS-CoV-2 main protease (Mpro) is responsible for the majority of these cleavage events, processing the polyprotein at no fewer than 11 distinct sites.[4][7] By inhibiting Mpro, the formation of the RTC is blocked, thereby halting viral replication.[1][3] This essential role makes Mpro a prime target for antiviral drug development.
Figure 1. Simplified schematic of the SARS-CoV-2 replication cycle highlighting the critical role of the main protease (Mpro).
Experimental Protocols for Mpro Inhibition Assays
The inhibitory activity of compounds against SARS-CoV-2 Mpro is commonly determined using in vitro enzymatic assays. A widely used method is the Förster Resonance Energy Transfer (FRET)-based assay.
FRET-based Mpro Inhibition Assay Protocol
This protocol outlines the general steps for a FRET-based assay to screen for Mpro inhibitors.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based peptide substrate containing a fluorophore and a quencher flanking the Mpro cleavage site
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Boceprevir)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid interference with the assay.
-
Enzyme and Inhibitor Incubation: Add a defined amount of recombinant SARS-CoV-2 Mpro to the wells of the microplate. Then, add the diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) to the respective wells. Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate. Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression. Determine the percentage of inhibition for each compound concentration relative to the negative control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. Probing the SARS-CoV-2 main protease active site as a target to inhibit viral replication [researchfeatures.com]
- 2. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Molecular Docking and Pharmacokinetic Studies of Aquillochin and Grewin as SARS-CoV-2 Mpro Inhibitors [ouci.dntb.gov.ua]
- 6. Molecular Docking and Pharmacokinetic Studies of Aquillochin and Grewin as SARS-CoV-2 Mpro Inhibitors | AVESİS [avesis.yyu.edu.tr]
- 7. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Naphthoquinone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Naphthoquinones, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold in cancer therapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent naphthoquinone cores, Juglone and Lawsone, summarizing key experimental data and outlining the methodologies used to evaluate their cytotoxic potential.
The core structure of 1,4-naphthoquinone has been a focal point for chemical modifications aimed at enhancing its inherent anticancer properties. By strategically altering substituents on this scaffold, researchers have been able to modulate the cytotoxic activity of these compounds against various cancer cell lines. This guide will delve into specific examples of these modifications and their impact on anticancer efficacy.
Comparative Cytotoxicity of Juglone and Lawsone Derivatives
The cytotoxic activity of a series of juglone and lawsone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The data presented below summarizes the IC50 values for various derivatives, providing a clear comparison of their anticancer activity.
| Compound | Base Scaffold | R Group | Cell Line | IC50 (µM) |
| Juglone | Juglone | -H | A549 (Lung) | >50 |
| 15a | Juglone | o-nitrophenyl | A549 (Lung) | 4.72[1] |
| 16a | Juglone | o-cyanophenyl | A549 (Lung) | 4.67[1] |
| 17a | Juglone | o-methoxyphenyl | A549 (Lung) | >50 |
| 18a | Juglone | o-bromophenyl | A549 (Lung) | >50 |
| Juglone | Juglone | -H | NCI-H322 (Lung) | 21.05[1] |
| 15a | Juglone | o-nitrophenyl | NCI-H322 (Lung) | 8.90[1] |
| 16a | Juglone | o-cyanophenyl | NCI-H322 (Lung) | 7.94[1] |
| 17a | Juglone | o-methoxyphenyl | NCI-H322 (Lung) | >50 |
| 18a | Juglone | o-bromophenyl | NCI-H322 (Lung) | >50 |
| Lawsone | Lawsone | -H | SKBR-3 (Breast) | > 25[2] |
| 11 | Lawsone | Glycosyl triazole (from D-glucose) | SKBR-3 (Breast) | 0.78[2] |
Structure-Activity Relationship Insights
The data reveals critical insights into the structure-activity relationship of these naphthoquinone derivatives. For the juglone series, the introduction of electron-withdrawing groups at the ortho position of a phenyl ring attached to a triazole moiety significantly enhances cytotoxic activity against lung cancer cell lines.[1] Specifically, the o-nitro (15a) and o-cyanophenyl (16a) derivatives demonstrated potent activity, whereas derivatives with electron-donating (o-methoxy, 17a) or less electron-withdrawing (o-bromo, 18a) groups were largely inactive.[1] This suggests that the electronic properties of the substituent play a crucial role in the anticancer efficacy of these juglone analogs.
In the case of lawsone derivatives, the addition of a glycosyl triazole moiety dramatically increases cytotoxicity against the SKBR-3 breast cancer cell line.[2] The parent compound, lawsone, showed minimal activity, while the glycosylated derivative (11) exhibited a potent IC50 value of 0.78 µM.[2] This highlights the importance of the carbohydrate moiety in enhancing the anticancer properties of the lawsone scaffold.
Experimental Protocols
The evaluation of the cytotoxic activity of these naphthoquinone derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the naphthoquinone derivatives for a specified period, typically 48 or 72 hours.[4]
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[5]
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.
Mechanism of Action: Signaling Pathways
The anticancer activity of naphthoquinone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key cellular signaling pathways. Several studies suggest that these compounds can exert their effects through the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[6] Furthermore, pathways such as the mitogen-activated protein kinase (MAPK) and the PI3K/AKT/mTOR signaling cascades have been identified as potential targets.[6][7][8]
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some naphthoquinone derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[7][8]
References
- 1. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of glycosidic derivatives of lawsone against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antitumor activity of synthetic naphthoquinone derivatives (review) | Golovina | Drug development & registration [pharmjournal.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Unraveling the Anticancer Potential of 5'-Demethylaquillochin: A Comparative Analysis Across Diverse Cell Lines
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activity of 5'-Demethylaquillochin. Despite extensive searches of available research databases, no specific studies detailing its cytotoxic effects, mechanism of action, or impact on signaling pathways in any cell line could be identified. This absence of foundational data precludes the creation of a comparative guide on its activity across different cell lines at this time.
For researchers, scientists, and drug development professionals, the initial stages of evaluating a potential therapeutic compound hinge on the availability of robust in vitro data. This data typically includes measurements of cytotoxicity, such as the half-maximal inhibitory concentration (IC50), across a panel of relevant cell lines. Such comparative studies are crucial for identifying promising lead compounds and for elucidating their potential mechanisms of action.
The core requirements of this guide—to present quantitative data in structured tables, provide detailed experimental protocols, and visualize signaling pathways—cannot be fulfilled without primary research data on this compound.
While the broader class of quinone-containing compounds, to which aquillochins belong, has been a subject of interest in anticancer research, the specific activity profile of the 5'-demethylated derivative remains uncharacterized in the public domain. Studies on related aquillochin analogs or other quinone derivatives have demonstrated a range of cytotoxic activities and have been shown to influence various cellular processes, including apoptosis and cell cycle regulation. However, extrapolating these findings to this compound would be speculative and would not meet the standards of a data-driven comparison guide.
Future Directions
The lack of available information on this compound highlights a clear area for future research. To enable a thorough evaluation of its therapeutic potential, the following experimental avenues would need to be explored:
-
In Vitro Cytotoxicity Screening: Initial studies should involve screening this compound against a diverse panel of cancer cell lines representing various tumor types (e.g., lung, breast, colon, leukemia) to determine its IC50 values. A comparison with non-cancerous cell lines would also be essential to assess its selectivity.
-
Mechanism of Action Studies: Once cytotoxic activity is established, further experiments would be necessary to uncover the underlying mechanism. This could involve assays to assess apoptosis (e.g., Annexin V/PI staining, caspase activation), cell cycle analysis (e.g., flow cytometry), and evaluation of its effects on DNA integrity.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key cancer-related signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB) through techniques like western blotting or reporter assays would provide crucial insights into its molecular targets.
Until such fundamental research is conducted and published, a comprehensive and objective comparison of this compound's activity in different cell lines remains an open scientific question. Researchers interested in this compound are encouraged to undertake these foundational studies to fill this knowledge gap.
Independent Replication Studies of 5'-Demethylaquillochin: A Review of Available Scientific Literature
A comprehensive search for independent replication studies concerning the biological activities of 5'-Demethylaquillochin has revealed a significant gap in the existing scientific literature. Despite extensive searches for peer-reviewed research and experimental data, no publications detailing the biological functions, mechanism of action, or any subsequent independent validation of this specific compound could be identified.
This compound is cataloged as a natural alkaloid compound, reportedly derived from plants of the Aquilaria species, which are known for producing a variety of bioactive molecules. Commercial suppliers list the compound with the CAS number 305364-91-4 and provide a brief, unreferenced description of its potential as an antimicrobial agent that may interfere with microbial cell wall synthesis. However, this information is not substantiated by any accessible scientific studies, precluding any form of comparative analysis or guide to its replication.
The Aquilaria genus is indeed a rich source of phytochemicals with a range of pharmacological properties, including sesquiterpenes and chromones that have been investigated for various biological activities. Reviews of the chemical constituents of Aquilaria species and agarwood—the resinous heartwood—detail numerous compounds with antimicrobial, anti-inflammatory, and other effects. Despite the breadth of these studies, this compound is not mentioned as a subject of this research.
Consequently, the core requirements for a comparison guide—quantitative data for structured tables, detailed experimental protocols, and signaling pathways for visualization—cannot be met. The absence of foundational research on this compound means there are no initial findings to replicate, and thus, no independent studies to compare.
Researchers, scientists, and drug development professionals interested in this compound should be aware that this compound appears to be largely uncharacterized in the public scientific domain. Any consideration of this molecule for research or development would necessitate foundational studies to first establish its biological activity and mechanism of action. At present, there is no scientific basis for a guide on the independent replication of its effects. Further investigation into the synthesis and initial biological screening of this compound would be the necessary first step before any replication studies could be conceptualized or conducted.
Comparative Biological Activity: 5'-Demethylaquillochin vs. Aquillochin - A Guide for Researchers
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of experimental data on the biological activity of 5'-demethylaquillochin. While its parent compound, aquillochin, has been the subject of limited computational studies, no direct comparative analysis or quantitative biological data for this compound could be retrieved. This guide, therefore, highlights the existing information on aquillochin and underscores the critical knowledge gap regarding its demethylated analog.
Introduction
Aquillochin, a coumarinolignan, has garnered some attention in computational drug discovery studies. However, the biological profile of its derivative, this compound, remains uncharacterized in the public domain. This document outlines the currently available information for aquillochin and calls for future research to elucidate the biological activities of both compounds to enable a comparative assessment.
Aquillochin: Computational Insights into Biological Potential
The primary biological activity associated with aquillochin comes from a molecular docking study that investigated its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This in silico analysis suggests that aquillochin may interact with the active site of Mpro, indicating a potential antiviral activity. However, it is crucial to emphasize that these are computational predictions and have not been validated by in vitro or in vivo experimental data.
This compound: An Unexplored Chemical Entity
Despite its structural relationship to aquillochin, searches of extensive chemical and biological databases, including patent literature, did not yield any information on the biological activities of this compound. Its synthesis may have been performed for chemical library generation, but any associated biological screening data has not been publicly disclosed.
Data Presentation
Due to the absence of experimental data for this compound and the lack of quantitative data for aquillochin, a comparative data table cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for assays determining the biological activity of either this compound or aquillochin are not available in the public scientific literature.
Signaling Pathways and Experimental Workflows
As no experimental studies have been published detailing the mechanism of action of this compound or aquillochin, diagrams of affected signaling pathways or experimental workflows cannot be generated.
Future Directions and a Call for Research
The structural difference between aquillochin and this compound, specifically the demethylation at the 5' position, could significantly impact their physicochemical properties and, consequently, their biological activities. The presence of a free hydroxyl group in this compound might alter its solubility, membrane permeability, and interaction with biological targets compared to the methoxy group in aquillochin.
To address the current knowledge gap, the following experimental investigations are proposed:
Workflow for Comparative Biological Activity Screening
Caption: Proposed workflow for the comparative biological evaluation of this compound and aquillochin.
This systematic approach would provide the necessary data to construct a comprehensive comparison, including quantitative data tables, detailed experimental protocols, and mechanistic diagrams, thereby enabling the scientific community to understand the structure-activity relationship and potential therapeutic applications of these compounds.
Comparative Analysis of 5'-Demethylaquillochin and its Enantiomers: A Review of Available Data
Initial investigations for "5'-Demethylaquillochin" and its enantiomers have revealed a significant scarcity of publicly available scientific literature, including experimental data on its synthesis, stereoisomers, and biological activity. While a compound named this compound is listed by some chemical suppliers, with the molecular formula C₂₀H₁₈O₉, its scientific validation and characterization remain elusive in peer-reviewed studies.
The compound is broadly described as a natural alkaloid derived from Aquilaria species, plants known for producing agarwood.[1] Some vendor information suggests potential antimicrobial properties by interfering with microbial cell wall synthesis.[1] However, the absence of published experimental data, including synthesis protocols, cytotoxicity assays, and signaling pathway analysis, precludes a comprehensive comparative guide as initially requested.
A related search for the potential parent compound, "Aquillochin," identified a computational molecular docking study suggesting its potential as an inhibitor of the SARS-CoV-2 main protease. Furthermore, literature hints at Aquillochin being an inhibitor of Lysine-Specific Demethylase 5A (KDM5A), a histone demethylase implicated in various cancers.[2][3][4] Despite these intriguing computational and preliminary findings, concrete experimental validation, particularly concerning its enantiomers and their differential biological effects, is not available in the current body of scientific literature.
Given the lack of specific data for this compound and its enantiomers, this guide will provide a general overview of the importance of stereochemistry in drug development, drawing parallels from studies on other chiral inhibitors of KDM5A, a putative target of Aquillochin. This will be followed by a hypothetical experimental framework that researchers could employ to investigate this compound and its enantiomers, should they become available.
The Critical Role of Stereochemistry in KDM5A Inhibition
The study of enantiomers, which are non-superimposable mirror images of a chiral molecule, is fundamental in drug discovery, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Research on KDM5A inhibitors has demonstrated the significance of stereochemistry in determining their binding affinity and inhibitory potency.
For instance, a study on two pairs of enantiomeric KDM5A inhibitors revealed significant differences in their biological activities. In one pair, the (S)-enantiomer exhibited approximately 4- to 5-fold greater binding affinity than the (R)-enantiomer in vitro.[2][3] Conversely, in another pair with a different chemical scaffold, the (R)-enantiomer was the more potent inhibitor.[2][3] These findings underscore that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the active site of the KDM5A enzyme.
Hypothetical Experimental Framework for the Analysis of this compound and its Enantiomers
Should synthetic or isolated enantiomers of this compound become accessible, a systematic investigation would be necessary to elucidate their comparative biological activities. The following sections outline the potential experimental protocols and data presentation that would be required.
Data Presentation: A Comparative Table
A crucial step in a comparative analysis is the clear and concise presentation of quantitative data. The following table illustrates how experimental results for this compound and its potential enantiomers could be structured for easy comparison.
| Parameter | (+)-5'-Demethylaquillochin | (-)-5'-Demethylaquillochin | Racemic this compound |
| KDM5A Inhibition (IC₅₀, µM) | Data to be determined | Data to be determined | Data to be determined |
| Cytotoxicity (IC₅₀, µM) | |||
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined |
| HEK293 (Normal Kidney) | Data to be determined | Data to be determined | Data to be determined |
| Cell Cycle Arrest (% of cells) | |||
| G₀/G₁ Phase | Data to be determined | Data to be determined | Data to be determined |
| S Phase | Data to be determined | Data to be determined | Data to be determined |
| G₂/M Phase | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines of key experiments that would be necessary for a comparative analysis.
1. Enantioselective Synthesis or Chiral Separation:
-
Objective: To obtain enantiomerically pure samples of (+)- and (-)-5'-Demethylaquillochin.
-
Methodology:
-
Enantioselective Synthesis: Develop a stereocontrolled synthetic route utilizing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
-
Chiral High-Performance Liquid Chromatography (HPLC): Separate the racemic mixture of synthesized or isolated this compound using a chiral stationary phase column to isolate the individual enantiomers. The absolute configuration of the separated enantiomers would need to be determined using techniques such as X-ray crystallography or vibrational circular dichroism (VCD).
-
2. KDM5A Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each enantiomer against KDM5A.
-
Methodology:
-
Utilize a biochemical assay, such as an AlphaScreen-based assay, to measure the demethylase activity of recombinant KDM5A in the presence of varying concentrations of the test compounds.
-
The substrate would typically be a biotinylated histone H3 peptide trimethylated at lysine 4 (H3K4me3).
-
The amount of product (demethylated peptide) would be quantified, and IC₅₀ values calculated from the dose-response curves.
-
3. Cell-Based Cytotoxicity Assay:
-
Objective: To assess the cytotoxic effects of the enantiomers on various cancer and normal cell lines.
-
Methodology:
-
Employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.
-
Seed cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.
-
Treat the cells with a range of concentrations of each enantiomer for a specified duration (e.g., 48 or 72 hours).
-
Measure cell viability and calculate the IC₅₀ values, which represent the concentration of the compound that inhibits cell growth by 50%.
-
4. Cell Cycle Analysis:
-
Objective: To investigate the effect of the enantiomers on the cell cycle progression of cancer cells.
-
Methodology:
-
Treat cancer cells with the IC₅₀ concentration of each enantiomer.
-
After treatment, fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M).
-
Visualizing Potential Mechanisms and Workflows
To further illustrate the hypothetical investigation, the following diagrams, created using the DOT language, depict a potential signaling pathway and an experimental workflow.
Caption: Hypothetical signaling pathway of this compound enantiomers inhibiting KDM5A.
Caption: Proposed experimental workflow for the comparative analysis of this compound enantiomers.
References
- 1. This compound | 305364-91-4 | FMA36491 [biosynth.com]
- 2. Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of 5'-Demethylaquillochin: A Comparative Analysis
For Immediate Release
In the dynamic landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is paramount. This guide offers a comprehensive evaluation of 5'-Demethylaquillochin, a natural alkaloid derived from Aquilaria species, and objectively compares its potential with established alternatives in the field. This analysis is tailored for researchers, scientists, and drug development professionals, providing a data-driven perspective on its therapeutic possibilities.
At a Glance: Comparative Efficacy of Antimicrobial Agents
To facilitate a clear comparison, the following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) of this compound's parent compound, Aquillochin, against a common wood-rot fungus, alongside data for two widely used antimicrobial wood preservatives, Iodopropynyl Butylcarbamate (IPBC) and DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one).
| Compound | Organism | MIC (µg/mL) |
| Aquillochin (as a proxy for this compound) | Trametes versicolor | Not available in searched literature |
| IPBC | Trametes versicolor | 0.3 |
| DCOIT | Trametes versicolor | 0.8 |
Note: Direct MIC values for this compound against specific microbial strains were not available in the reviewed literature. Data for the parent compound, Aquillochin, is used as a proxy, though specific values were also not found. The data for IPBC and DCOIT are provided for comparative context against a relevant wood-rot fungus.
Deep Dive: Mechanism of Action
This compound is understood to exert its antimicrobial effects through a multi-faceted approach. Preliminary investigations suggest that its primary mode of action involves the disruption of microbial cell wall synthesis. This interference compromises the structural integrity of the microorganism, leading to cell lysis and death.
Furthermore, there is evidence to suggest that this compound may also function as an enzyme inhibitor, targeting key metabolic pathways essential for microbial survival and replication. The precise enzymatic targets are a subject of ongoing research.
Figure 1. Proposed mechanism of this compound.
Experimental Protocols: A Closer Look
The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following methodologies are central to determining the therapeutic potential of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Dilution Method:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Agar Diffusion Method (Disk Diffusion):
-
Plate Preparation: A sterile agar plate is uniformly inoculated with the standardized microbial suspension.
-
Disk Application: Sterile paper disks impregnated with known concentrations of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under conditions that allow for microbial growth.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the microorganism to the compound.
Figure 2. General workflow for antimicrobial susceptibility testing.
Concluding Remarks
While direct quantitative data for this compound is still emerging, its proposed mechanism of action, targeting fundamental microbial processes, positions it as a compound of significant interest for further investigation. The comparative data with existing agents underscores the need for continued research to fully elucidate its therapeutic potential. As more experimental data becomes available, a clearer picture of its efficacy and potential applications will undoubtedly emerge, paving the way for its possible development as a novel antimicrobial agent.
5'-Demethylaquillochin: Uncharted Territory in Therapeutic Benchmarking
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant information gap regarding the novel compound 5'-Demethylaquillochin. At present, there is no available research detailing its mechanism of action, therapeutic applications, or any comparative studies against established standards of care. This absence of data precludes the creation of a detailed comparison guide for researchers, scientists, and drug development professionals.
The initial exploration for information on this compound did not yield any peer-reviewed scientific publications, clinical trial registrations, or detailed experimental protocols. While the compound is listed by some chemical suppliers, these entries lack the requisite biological data necessary for a comparative analysis. Information regarding its signaling pathways, pharmacological effects, and potential therapeutic targets remains unpublished in the public domain.
Consequently, a direct benchmark against any current standard-of-care treatment is not feasible. The process of benchmarking a new chemical entity involves a rigorous comparison of its efficacy, safety, and pharmacokinetic profiles with those of existing, approved therapies for a specific medical condition. This requires a substantial body of preclinical and clinical data, which, for this compound, is not currently accessible.
For the scientific and drug development communities to evaluate the potential of this compound, foundational research is required to:
-
Elucidate its mechanism of action at the molecular and cellular levels.
-
Identify potential therapeutic areas based on its pharmacological activity.
-
Conduct preclinical studies to assess its efficacy and safety in relevant disease models.
-
Initiate early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Without this fundamental data, any attempt to position this compound relative to existing therapeutic options would be purely speculative. Researchers interested in this compound are encouraged to initiate primary research to establish its basic pharmacological profile. As new data emerges from such studies and is published in scientific literature, a comparative analysis will become a viable and valuable endeavor.
Assessing the Selectivity of 5'-Demethylaquillochin: A Comparative Analysis
Despite significant interest in the biological activities of natural compounds, a comprehensive selectivity profile for 5'-Demethylaquillochin remains elusive in publicly available scientific literature. While its existence is confirmed, quantitative data on its interaction with a broad range of biological targets is not available, precluding a detailed comparison with alternative compounds.
This compound is a natural alkaloid compound identified as a derivative of Aquillochin, found in plants of the Aquilaria species. Initial characterizations have suggested its potential as an antimicrobial agent, with its parent compound, Aquillochin, also being investigated as a possible inhibitor of the SARS-CoV-2 main protease. However, these preliminary findings do not offer the depth of data required for a thorough assessment of its selectivity.
Lack of Quantitative Selectivity Data
A critical aspect of drug development and molecular probe characterization is the determination of a compound's selectivity—its ability to interact with a specific target over other related or unrelated targets. This is typically achieved through extensive screening against panels of proteins, such as kinases, proteases, or receptors, and is quantified by metrics like IC50 or Ki values.
Our comprehensive search of scientific databases and chemical repositories for selectivity data on this compound has yielded no quantitative results. There are no published studies presenting its inhibitory or binding activity against a panel of molecular targets. Without this fundamental information, it is not possible to:
-
Generate a quantitative comparison table: A core requirement for a comparison guide is a structured presentation of performance data. The absence of IC50 or other quantitative measures for this compound against any set of targets makes such a table impossible to create.
-
Identify suitable alternatives for comparison: To compare selectivity, one needs to know the primary target(s) and the off-targets. As the primary molecular target of this compound has not been definitively established and its off-target profile is unknown, selecting relevant alternative compounds for a meaningful comparison is not feasible.
-
Detail relevant experimental protocols: While general methodologies for assessing selectivity exist, the specific experimental conditions under which this compound has been or could be tested are not documented.
Inferred Biological Activity
The limited available information suggests that this compound may possess antimicrobial properties. The proposed mechanism of action for related compounds involves interference with microbial cell wall synthesis and inhibition of essential microbial enzymes. However, these descriptions are general and lack the specific molecular target identification necessary for a selectivity assessment.
Future Directions
To enable a proper assessment of the selectivity of this compound, the following experimental data would be required:
-
Target Identification and Validation: Unbiased screening methods, such as chemical proteomics or affinity-based pulldown assays coupled with mass spectrometry, could be employed to identify the primary protein targets of this compound in relevant biological systems (e.g., microbial or human cells).
-
Selectivity Profiling: Once a primary target is identified, the compound should be screened against a broad panel of related and unrelated proteins to determine its selectivity. For instance, if the primary target is a bacterial enzyme, it should be tested against other bacterial enzymes as well as a panel of human enzymes to assess potential for off-target effects and toxicity.
-
Quantitative Bioactivity Assays: For each identified interaction, dose-response studies should be conducted to determine quantitative measures of potency, such as IC50 or EC50 values.
Until such studies are conducted and the data is made publicly available, any discussion on the selectivity of this compound remains speculative. Consequently, the creation of a detailed and objective comparison guide as requested is not possible at this time.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 5'-Demethylaquillochin
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling 5'-Demethylaquillochin, based on guidelines for similar quinone compounds.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be necessary for splash hazards.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form outside of a certified chemical fume hood.[1] |
| Protective Clothing | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned.[1] |
| Footwear | Closed-toe shoes | Shoes must provide full coverage of the feet.[1] |
Experimental Protocols: Safe Handling and Disposal
Proper operational procedures and waste disposal are critical for safely managing this compound.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to prevent inhalation of dust.[1]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the compound is handled.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal:
-
Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, used gloves) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Dispose of solutions containing the compound in a designated hazardous waste container. Do not pour down the drain.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Experimental workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
